Inecalcitol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRMHMXKPQNGF-WNSNRMDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870084 | |
| Record name | Inecalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-09-2 | |
| Record name | Inecalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inecalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inecalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INECALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inecalcitol: A Technical Guide to a Superagonistic Vitamin D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃) is a synthetic analog of calcitriol, the active form of vitamin D3. It functions as a potent Vitamin D Receptor (VDR) agonist, exhibiting a unique "superagonistic" profile. This is characterized by enhanced transcriptional activity and potent anti-proliferative effects that are significantly greater than those of calcitriol in various cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.
Introduction
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its natural ligand, calcitriol (1α,25-dihydroxyvitamin D₃), has demonstrated anti-cancer properties. However, its therapeutic use is limited by hypercalcemia at effective anti-proliferative doses. This compound was developed to overcome this limitation, demonstrating potent anti-tumor activity with a reduced calcemic effect. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Mechanism of Action: A Superagonistic VDR Agonist
This compound's primary mechanism of action is through its binding to and activation of the VDR. Unlike a simple agonist, this compound is considered a "superagonist". This enhanced activity is not due to a higher binding affinity for the VDR compared to calcitriol. In fact, some evidence suggests it may have a lower affinity. Instead, its superagonistic properties are attributed to its ability to induce a conformational change in the VDR that promotes a stronger interaction with coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and Vitamin D Receptor-Interacting Protein 205 (DRIP205). This enhanced recruitment of coactivators leads to more robust transcriptional activation of VDR target genes.
VDR Signaling Pathway
Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator complexes to the VDR/RXR heterodimer initiates the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation, while repressing genes associated with cell proliferation.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies, providing a comparative perspective against calcitriol where available.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Cell Line (Cancer Type) | This compound IC₅₀ (nM) | Calcitriol IC₅₀ (nM) | Fold Difference (Calcitriol/Inecalcitol) | Reference(s) |
| Squamous Cell Carcinoma (SCC) | 0.38 | 12 | ~30 | [1] |
| Breast Cancer (ER+) | 2.5 - 63 | 120 - >20,000 | Significant | [2] |
| LNCaP (Prostate Cancer) | - | - | 11-fold more potent | [3] |
Table 2: Clinical Trial Data - Prostate Cancer (Phase II)
| Parameter | This compound + Docetaxel | Docetaxel Alone (Historical) | Reference(s) |
| ≥30% PSA decline within 3 months | 85% | ~67% | [1] |
| ≥50% PSA decline at any time | 76% | ~45% | [1] |
Note: Direct head-to-head clinical trial data comparing this compound and calcitriol for hyperparathyroidism and psoriasis are limited. However, studies comparing other vitamin D analogs like paricalcitol and calcipotriol with calcitriol provide insights into the therapeutic potential of VDR agonists in these conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound and other VDR agonists.
Competitive Radioligand Binding Assay for VDR
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
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Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol.
-
Test Compound: this compound (or other VDR ligands) at various concentrations.
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Unlabeled ("Cold") Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.
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Assay Buffer: e.g., TE buffer (50 mM Tris-HCl, 1.5 mM EDTA, pH 7.4) containing 5 mM DTT and 0.5 M KCl.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a high concentration of the cold ligand in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the receptor source, [³H]-calcitriol (at a concentration at or below its Kd), and either the assay buffer (for total binding), the test compound at various concentrations, or the high concentration of cold ligand (for non-specific binding).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.
-
-
Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the pellets or filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess cold ligand) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
VDR Transactivation Luciferase Reporter Assay
This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene (luciferase) under the control of a VDRE.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) that can be transiently transfected.
-
Expression Plasmids:
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A plasmid encoding the full-length human VDR.
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A plasmid encoding the human RXRα.
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-
Reporter Plasmid: A luciferase reporter plasmid containing one or more copies of a VDRE upstream of a minimal promoter.
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Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent.
-
Cell Culture Medium.
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Test Compound: this compound and Calcitriol (as a positive control).
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Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR, RXRα, VDRE-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or control.
-
Incubation: Incubate the cells for another 24 hours to allow for VDR activation and luciferase expression.
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Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
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Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
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Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell Line: Cancer cell line of interest.
-
Cell Culture Medium.
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Test Compound: this compound at various concentrations.
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MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
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Multi-well Plate Reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
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Incubation: Incubate the cells for the desired treatment period (e.g., 48, 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well plate reader.
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Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).
-
Therapeutic Applications and Clinical Development
This compound has been investigated primarily for its anti-cancer properties, with a focus on prostate cancer. Clinical trials have shown promising results in combination with standard chemotherapy. Its potential applications also extend to other hyperproliferative disorders such as psoriasis and secondary hyperparathyroidism, where VDR modulation is a validated therapeutic strategy.
Conclusion
This compound represents a significant advancement in the field of VDR agonists. Its unique superagonistic mechanism, characterized by enhanced coactivator recruitment, translates into potent anti-proliferative and pro-apoptotic effects in preclinical models. Clinical data in prostate cancer further support its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into this compound and the broader class of VDR modulators, ultimately aiding in the development of novel therapies for cancer and other diseases.
References
The Pharmacokinetics and Pharmacodynamics of Inecalcitol: A Technical Guide
Inecalcitol, a 14-epi-analog of the active vitamin D metabolite 1α, 25-dihydroxyvitamin D₃ (1,25D₃), is a synthetic Vitamin D Receptor (VDR) agonist developed for its potent antitumor activities with a reduced risk of hypercalcemia.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical data. It is intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile compared to its natural counterpart, 1,25D₃, characterized by a significantly shorter serum half-life. This property is thought to contribute to its lower calcemic potential.[1][2]
Preclinical Pharmacokinetics
Studies in murine models have been crucial in elucidating the pharmacokinetic parameters of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Reference |
| Half-life (t½) | 18.3 minutes | Mouse | |
| Clearance | 53.3 ml/h | Mouse | |
| Maximum Tolerated Dose (MTD) | 1,300 µg/kg (30 µ g/mouse ) i.p. 3x/week | Mouse |
The rapid clearance and short half-life of this compound in mice necessitate higher doses to achieve comparable in vivo antitumor effects to 1,25D₃, despite its superior in vitro potency. Notably, this compound is reported to be approximately 480 times less hypercalcemic than 1,25D₃ in mice.
Clinical Pharmacokinetics
A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) provided key insights into the safety and tolerability of this compound in humans when administered in combination with docetaxel and prednisone.
Table 2: Clinical Pharmacokinetic and Dosing Information for this compound
| Parameter | Value | Population | Study Design | Reference |
| Maximum Tolerated Dose (MTD) | 4,000 µg daily | mCRPC Patients | Phase I, Dose Escalation | |
| Dose-Limiting Toxicity (DLT) | Grade 3 Hypercalcemia | mCRPC Patients | Phase I, Dose Escalation |
In this study, dose-limiting toxicity in the form of grade 3 hypercalcemia was observed at a dose of 8,000 µ g/day . The calcemia levels normalized a few days after discontinuing the drug.
Pharmacodynamics
This compound exerts its biological effects primarily through the activation of the Vitamin D Receptor, a nuclear hormone receptor that regulates gene expression.
Mechanism of Action
As a VDR agonist, this compound binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This compound is considered a "superagonistic" analog, as it induces a stronger interaction between the VDR-RXR heterodimer and coactivators, leading to enhanced transcriptional activation compared to 1,25D₃.
Caption: VDR signaling pathway activated by this compound.
In Vitro Pharmacodynamic Effects
This compound has demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.
Table 3: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Comparator (1,25D₃) | Reference |
| SCC | Squamous Cell Carcinoma | IC₅₀ | 0.38 nM | 12 nM (~30x higher) | |
| LNCaP | Prostate Cancer | ED₅₀ (Clonal Growth) | 4.0 nM | 11-fold less potent | |
| HL-60 | Promyelocytic Leukemia | ED₅₀ | 0.28 nM | - | |
| K-562 | Chronic Myeloid Leukemia | GI₅₀ | 5.6 µM | - | |
| AR-230 | Chronic Myeloid Leukemia | Antiproliferative Effect (with Dasatinib) | 34% | - | |
| LAMA84-s | Chronic Myeloid Leukemia | Antiproliferative Effect (with Dasatinib) | 78% | - |
Key pharmacodynamic effects observed in vitro include:
-
Enhanced VDR Transcriptional Activity: this compound shows stronger induction of VDR-mediated gene transcription compared to 1,25D₃.
-
Cell Cycle Arrest: It induces G₀/G₁ cell cycle arrest in cancer cells to a similar extent as 1,25D₃.
-
Potent Apoptosis Induction: A hallmark of this compound's activity is its ability to induce significantly more apoptosis than 1,25D₃. This is mediated through the extrinsic apoptosis pathway, involving the activation of caspase-8, caspase-10, and caspase-3.
-
Downregulation of Anti-Apoptotic Proteins: this compound markedly inhibits the expression of c-IAP1 and XIAP, members of the inhibitor of apoptosis protein family.
-
Modulation of Cancer-Related Genes: In prostate cancer cells, this compound downregulates the expression of the protein kinase Pim-1 and the transcription factor ETV1.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols
The characterization of this compound's pharmacokinetic and pharmacodynamic properties has relied on a variety of established experimental methodologies.
In Vitro Assays
-
Cell Lines: A diverse panel of human cancer cell lines has been utilized, including SCC (squamous cell carcinoma), LNCaP, PC-3, DU145 (prostate), K-562, AR-230, LAMA-84-s, KCL-22, U-937, HL-60 (leukemia), and MCF-7 (breast).
-
Cytotoxicity and Proliferation Assays:
-
MTT Assay: Used to assess cell growth inhibition and determine IC₅₀/GI₅₀ values. Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours), followed by incubation with MTT reagent.
-
Clonogenic Assay: To evaluate the long-term proliferative capacity of cells after treatment. Cells are seeded at low density and treated with the compound, and colony formation is assessed after a period of incubation.
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
-
Apoptosis Assays:
-
Annexin V/7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Fluorometric or colorimetric assays are used to measure the activity of specific caspases (e.g., caspase-3, -8, -9, -10) in cell lysates.
-
-
Gene and Protein Expression Analysis:
-
Immunoblot Analysis (Western Blot): To detect and quantify the expression levels of specific proteins (e.g., VDR, caspases, PARP, Pim-1).
-
Quantitative Reverse Transcriptase PCR (qRT-PCR): To measure the mRNA expression levels of target genes (e.g., c-IAP1, XIAP, Pim-1, ETV1).
-
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Models
-
Animal Models:
-
Xenograft Models: Human cancer cells (e.g., SCC, LNCaP) are implanted subcutaneously into immunodeficient mice.
-
-
Treatment and Monitoring:
-
Mice receive this compound via various administration routes (e.g., intraperitoneal). Tumor growth is monitored over time, and at the end of the study, tumors are excised for analysis.
-
-
In Vivo Pharmacodynamic Analyses:
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
TUNEL Assay: An in situ method to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissues.
-
Serum Calcium Measurement: Blood samples are collected to assess the calcemic effects of the treatment.
-
Conclusion
This compound is a potent VDR agonist with a favorable preclinical safety profile, particularly with regard to its reduced hypercalcemic activity compared to 1,25D₃. Its mechanism of action involves enhanced VDR-mediated transcriptional regulation, leading to cell cycle arrest and, most notably, a strong induction of apoptosis in various cancer models. The pharmacokinetic profile, characterized by a short half-life, differentiates it from the natural vitamin D hormone. The comprehensive data from preclinical and early clinical studies support the continued investigation of this compound as a promising agent in cancer therapy, both as a monotherapy and in combination with other anticancer drugs.
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Preclinical Research and Development of Inecalcitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃; TX522) is a synthetic analog of the active form of vitamin D₃, calcitriol (1,25(OH)₂D₃). Developed to exhibit superagonistic antitumor activities with a reduced risk of hypercalcemia, a common dose-limiting side effect of calcitriol, this compound has demonstrated significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of the preclinical research and development of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate this data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
The vitamin D receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis and has been identified as a target for cancer therapy.[1] The natural VDR agonist, calcitriol, has shown broad-spectrum antitumor activity; however, its clinical utility is often hampered by its calcemic effects.[2] this compound was designed as a "superagonistic" VDR agonist with an improved therapeutic window, exhibiting enhanced anti-proliferative and pro-apoptotic effects with less impact on calcium metabolism.[2][3] This document synthesizes the available preclinical data on this compound, providing a detailed examination of its biological activities and the methodologies used for its evaluation.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the Vitamin D Receptor (VDR).[1] Its "superagonistic" activity is attributed to several factors, including a stronger interaction between the VDR and its coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), and improved docking in the ligand-binding domain of the VDR.
Upon binding to the VDR, this compound triggers a cascade of molecular events that ultimately lead to the inhibition of cancer cell growth and induction of apoptosis. The key mechanisms include:
-
Enhanced VDR-Mediated Gene Transcription: this compound is a more potent inducer of VDR-mediated transcriptional activity compared to calcitriol. This leads to the differential regulation of various target genes involved in cell cycle control and apoptosis.
-
Induction of Cell Cycle Arrest: this compound has been shown to induce a profound G₀/G₁ cell cycle arrest in cancer cells.
-
Induction of Apoptosis: A key feature of this compound's antitumor activity is its potent induction of apoptosis. This is mediated through the activation of the extrinsic apoptosis pathway, involving caspase-8 and caspase-10, and the subsequent activation of the executioner caspase-3.
-
Downregulation of Inhibitors of Apoptosis Proteins (IAPs): this compound significantly reduces the expression of c-IAP1 and XIAP, two key proteins that inhibit caspase activity and promote cell survival. This reduction occurs at both the mRNA and protein levels.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and animal models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (this compound) | IC₅₀ (1,25(OH)₂D₃) | Fold Difference | Reference |
| SCC | Squamous Cell Carcinoma | MTT | 0.38 nM | 12 nM | ~30x | |
| LNCaP | Prostate Cancer | Clonogenic | - | - | 11x more potent |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Activity and Hypercalcemic Effects of this compound in a Squamous Cell Carcinoma (SCC) Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Serum Calcium Level | Reference |
| This compound | 80 µ g/day | Significant | No significant change | |
| This compound | 320 µ g/day | Comparable to 1,25D₃ | Increased | |
| 1,25(OH)₂D₃ | 0.312 µ g/day | - | Increased |
Table 3: In Vivo Antitumor Activity and Hypercalcemic Effects of this compound in a Prostate Cancer (LNCaP) Xenograft Model
| Treatment Group | Dose | Tumor Growth | Maximal Tolerated Dose (MTD) | Hypercalcemic Effect | Reference |
| This compound | 30 µ g/mouse (i.p., 3x/week) | No growth | 1300 µg/kg | 480x less than 1,25(OH)₂D₃ | |
| 1,25(OH)₂D₃ | - | - | 0.0625 µ g/mouse | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cancer cells (e.g., SCC cells) in 96-well plates.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
-
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity and survival after treatment.
-
Protocol:
-
Treat cancer cells with this compound, 1,25(OH)₂D₃, or vehicle control at specified concentrations (e.g., 1 nM and 10 nM).
-
Plate the treated cells at a low density in culture dishes.
-
Allow the cells to grow for a period of time (e.g., 9 days) until visible colonies are formed.
-
Fix and stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest and fix the cells, typically with cold 70% ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram is used to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
-
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with a fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., VDR, c-IAP1, XIAP, caspases).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
This method is used to measure the mRNA expression levels of specific genes.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for the target genes (e.g., VDR, c-IAP1, XIAP) and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression levels of the target genes.
-
Below is a diagram illustrating a general experimental workflow for in vitro studies.
Caption: General experimental workflow for in vitro evaluation of this compound.
In Vivo Models
These models involve the transplantation of human cancer cells into immunodeficient mice to study tumor growth and response to treatment in a living organism.
-
Protocol for Squamous Cell Carcinoma (SCC) Xenograft Model:
-
Inject SCC cells subcutaneously into the flanks of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound, 1,25(OH)₂D₃, or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) and blood samples to measure serum calcium levels.
-
-
Protocol for Prostate Cancer (LNCaP) Xenograft Model:
-
Inject LNCaP cells, often mixed with Matrigel, subcutaneously or orthotopically into the prostate of male immunodeficient mice.
-
Monitor tumor growth, for example, by measuring serum prostate-specific antigen (PSA) levels.
-
Treat the mice with this compound or vehicle control.
-
Assess treatment efficacy by monitoring tumor growth and PSA levels.
-
Conclusion
The preclinical data for this compound strongly support its development as a potential anticancer agent. Its superagonistic activity on the VDR, coupled with a favorable safety profile regarding hypercalcemia, makes it a promising candidate for further clinical investigation. The in vitro and in vivo studies consistently demonstrate its potent anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive summary of the key preclinical findings and the methodologies used to generate them, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
Inecalcitol: A Technical Guide to its Dual Mechanisms in Apoptosis Induction and Cell Cycle Arrest
Executive Summary: Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃) is a potent synthetic analog of 1α,25-dihydroxyvitamin D₃ (1,25D₃), the biologically active form of Vitamin D. Developed to exhibit enhanced antitumor properties with a reduced risk of hypercalcemia, this compound has demonstrated significant efficacy in various cancer models.[1][2] Its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), leading to two key cellular outcomes: a profound induction of apoptosis and a robust arrest of the cell cycle at the G₀/G₁ phase.[1] Notably, its superior antitumor effect compared to 1,25D₃ is primarily attributed to its markedly higher capacity to induce programmed cell death.[1][2] This guide provides a detailed examination of the signaling pathways, quantitative effects, and experimental methodologies related to this compound's role in apoptosis and cell cycle regulation.
Core Mechanism: Vitamin D Receptor (VDR) Engagement
The biological activities of this compound are critically dependent on its function as a VDR agonist. Upon entering the cell, this compound binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This compound exhibits enhanced VDR-mediated transcriptional activity compared to its natural counterpart, 1,25D₃. Studies using VDR-deficient cancer cells (SCC-DR) confirm that VDR signaling is indispensable for this compound's effects on both apoptosis and cell cycle progression.
Potent Induction of Apoptosis
The enhanced antitumor activity of this compound is most significantly explained by its potent ability to induce apoptosis, far exceeding the levels induced by 1,25D₃ at equivalent concentrations.
Apoptosis Signaling Pathway
This compound activates the extrinsic apoptotic pathway. This is mediated through the activation of initiator caspases 8 and 10, which subsequently cleave and activate the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.
A distinguishing feature of this compound's mechanism is its marked inhibition of two key members of the Inhibitor of Apoptosis Protein (IAP) family: c-IAP1 and XIAP. This compound strongly suppresses the mRNA and protein expression of these anti-apoptotic factors, whereas 1,25D₃ only modestly affects c-IAP1 levels. This reduction in IAP levels lowers the threshold for caspase activation and commits the cell to apoptosis.
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Inecalcitol: A Technical Guide to its Preclinical Potential in Non-Cancerous Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inecalcitol, a 14-epi analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), is a vitamin D receptor (VDR) agonist with a demonstrated superagonistic profile and a significantly lower risk of hypercalcemia compared to its natural counterpart.[1] While extensively studied for its anti-cancer properties, emerging evidence suggests a therapeutic potential for this compound and other VDR agonists in a range of non-cancerous diseases, primarily driven by their potent immunomodulatory and anti-fibrotic activities. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with the use of VDR agonists in models of autoimmune disease and organ fibrosis, with a focus on the potential applications of this compound.
Core Mechanism of Action: Vitamin D Receptor Activation
This compound exerts its biological effects by binding to and activating the Vitamin D Receptor, a nuclear hormone receptor that regulates the transcription of numerous target genes.[2] The proposed mechanism for its superagonistic action involves enhanced binding to coactivators of the VDR.[2] This activation leads to a cascade of downstream effects that modulate immune responses and inhibit fibrotic processes.
Immunomodulatory Potential in Autoimmune Disease Models
VDR agonists have shown promise in various preclinical models of autoimmune diseases. The primary mechanism involves the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Studies with VDR agonists, such as Calcitriol and Paricalcitol, have demonstrated their ability to ameliorate disease severity.
| VDR Agonist | Animal Model | Dosage | Key Findings | Reference |
| Calcitriol | C57BL/6 Mice | 100 ng every other day (i.p.) | Ameliorated EAE symptoms by favoring regulatory T cells (Tregs) over Th17 cells. | [3] |
| Paricalcitol | C57BL/6 Mice | 0.1 µg every other day (i.p.) | Less pronounced immunomodulatory ability compared to Vitamin D3; did not control EAE development at the tested dose. | [4] |
| Vitamin D3 | C57BL/6 Mice | 8 doses every other day (i.p.) | Controlled EAE development but triggered hypercalcemia. Reduced CNS inflammation, demyelination, and production of pro-inflammatory cytokines. |
1. EAE Induction:
-
Animal Model: C57BL/6 mice.
-
Antigen: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55).
-
Procedure: Mice are immunized subcutaneously with an emulsion of MOG35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
2. Treatment Protocol:
-
Intervention: Intraperitoneal injections of the VDR agonist (e.g., Calcitriol, Paricalcitol) or vehicle control.
-
Dosing Regimen: Typically initiated either before or shortly after EAE induction and continued for a defined period (e.g., every other day for 21 days).
3. Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: Spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Immunological Analysis: Splenocytes and lymph node cells are isolated to measure cytokine production (e.g., IFN-γ, IL-17, IL-10) and the frequency of different T cell populations (e.g., Th1, Th17, Tregs) by flow cytometry or ELISA.
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical Therapy with Vitamin D3 in Experimental Encephalomyelitis: Efficacy and Comparison with Paricalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Inecalcitol: A Technical Guide to Early-Stage Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inecalcitol (19-nor-14-epi-23-yne-1,25-dihydroxyvitamin D₃), a synthetic analog of the active vitamin D metabolite calcitriol, has emerged as a promising therapeutic agent with potent anti-proliferative and pro-apoptotic properties in various cancer models. Developed to exhibit a favorable profile of high efficacy and reduced hypercalcemic risk compared to its natural counterpart, this compound's journey from discovery to preclinical evaluation has provided valuable insights into the structure-activity relationships of vitamin D analogs. This technical guide delineates the core aspects of the early-stage discovery and synthesis of this compound, offering a comprehensive resource for researchers in the field of drug development. The document details the convergent synthetic strategy, the mechanism of action through the vitamin D receptor (VDR) signaling pathway, quantitative biological data, and detailed experimental protocols for key assays.
Discovery and Rationale
The discovery of this compound was driven by the need for vitamin D analogs with potent anti-cancer activity but with a reduced risk of hypercalcemia, a common dose-limiting side effect of calcitriol therapy.[1] The therapeutic potential of vitamin D in cancer is attributed to its role in regulating cell proliferation, differentiation, and apoptosis.[2] The chemical structure of this compound was rationally designed with key modifications to the calcitriol scaffold: the removal of the C19-exocyclic methylene group (19-nor) and the epimerization at C14 (14-epi). These alterations were intended to enhance its "superagonistic" antitumor activities while minimizing its calcemic effects.[3][4]
Chemical Synthesis
The synthesis of this compound is achieved through a convergent approach, a common strategy for the preparation of vitamin D analogs that allows for the independent synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled in a later step.[5] This methodology offers flexibility and efficiency in the production of complex molecules.
Synthesis of the A-Ring Precursor
The A-ring phosphine oxide precursor for 19-nor vitamin D analogs is typically synthesized from readily available chiral starting materials. A representative synthesis begins with optically active 5-(tert-butyldimethylsilyloxy)-2-cyclohexenone. Through a series of stereoselective reactions, the desired hydroxyl groups at C1 and C3 are introduced, and the phosphine oxide moiety is installed to facilitate the subsequent coupling reaction.
Synthesis of the CD-Ring/Side-Chain Precursor
The synthesis of the 14-epi-CD-ring fragment is a critical step that introduces one of the key structural modifications of this compound. The synthesis of the side chain incorporates the characteristic 23-yne functionality. This fragment is typically prepared as a ketone, which will serve as the electrophile in the coupling reaction.
Coupling and Final Product Formation
The key coupling step to form the triene system of this compound is the Julia-Kocienski olefination. This reaction involves the condensation of the A-ring phosphine oxide with the CD-ring ketone. This powerful C-C bond-forming reaction is known for its reliability and stereoselectivity in the synthesis of complex alkenes. Following the coupling, deprotection of the hydroxyl groups yields the final product, this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Inecalcitol: In Vitro Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inecalcitol (TX 522) is a synthetic analog of 1α,25-dihydroxyvitamin D₃ (1,25D₃), the biologically active form of vitamin D. It exhibits potent antitumor properties with a significantly lower risk of hypercalcemia compared to 1,25D₃, making it a promising candidate for cancer therapy. This compound exerts its effects primarily through the Vitamin D Receptor (VDR), modulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[1][2] In vitro studies have demonstrated that this compound is a superagonistic activator of the VDR, leading to enhanced antiproliferative and pro-apoptotic activity in various cancer cell lines, including squamous cell carcinoma and prostate cancer.[1] This document provides detailed protocols for the in vitro evaluation of this compound's effects on cancer cells.
Mechanism of Action
This compound binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[3] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This compound has been shown to induce stronger binding of the VDR-RXR heterodimer to VDREs and enhance the interaction with coactivators compared to 1,25D₃. This enhanced transcriptional activity leads to several key downstream effects observed in cancer cells:
-
Inhibition of Cell Proliferation: this compound potently suppresses the proliferation of cancer cells in a dose-dependent manner.
-
Induction of Cell Cycle Arrest: It causes an accumulation of cells in the G₀/G₁ phase of the cell cycle.
-
Induction of Apoptosis: A key feature of this compound's antitumor activity is its strong induction of programmed cell death (apoptosis). This is mediated through the activation of the extrinsic apoptosis pathway, involving caspase-8, caspase-10, and the executioner caspase-3.
-
Modulation of Apoptosis-Related Proteins: this compound has been shown to downregulate the expression of inhibitors of apoptosis proteins (IAPs), such as c-IAP1 and XIAP.
-
Regulation of Other Cancer-Related Genes: It can also modulate the expression of other genes implicated in cancer progression, such as Pim-1 and ETV1 in prostate cancer.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound from studies on murine squamous cell carcinoma (SCC) cells.
Table 1: Comparison of IC₅₀ Values for this compound and 1,25D₃ in SCC Cells
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| This compound | 0.38 | 0.17 to 0.83 |
| 1,25D₃ | 12 | - |
Data from an in vitro study on murine SCC cells treated for 48 hours, with cell growth assessed by MTT assay.
Table 2: Effect of this compound and 1,25D₃ on Clonogenic Survival of SCC Cells
| Treatment (Concentration) | Inhibition of Clonogenic Survival (Compared to Control) |
| This compound (1 nM) | Significant Inhibition (p < 0.001) |
| 1,25D₃ (1 nM) | Less significant inhibition compared to this compound |
| This compound (10 nM) | Significant Inhibition (p < 0.05) |
| 1,25D₃ (10 nM) | Less significant inhibition compared to this compound |
Data from an in vitro clonogenic assay on murine SCC cells.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., murine SCC)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be determined based on the expected potency; for SCC cells, a range of 0.0008 nM to 12.5 nM is suggested. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete medium.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM and 10 nM) or vehicle control.
-
Incubation: Incubate the plates for 9-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. The medium should be changed every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 nM and 10 nM) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G₀/G₁, S, and G₂/M phases.
Apoptosis Assessment
This assay quantifies the activity of the executioner caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 1 nM and 10 nM) or vehicle control for 48 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells or a vehicle control to determine the fold-change in caspase-3/7 activity.
This method is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-c-IAP1, anti-XIAP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Look for the appearance of cleaved forms of caspases and PARP, and a decrease in the expression of c-IAP1 and XIAP.
Visualizations
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 3. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inecalcitol Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)₂D₃; also known as TX522) is a synthetic analog of calcitriol, the active form of vitamin D₃. It functions as a potent Vitamin D Receptor (VDR) agonist and has demonstrated significant anti-proliferative and pro-apoptotic activities in various preclinical cancer models.[1][2][3] Developed to exhibit superagonistic antitumor effects with a reduced risk of hypercalcemia compared to calcitriol, this compound is a promising therapeutic agent for further investigation.[1][4]
These application notes provide a comprehensive overview of this compound dosage and administration in mouse models based on published preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages and administration routes of this compound in various mouse cancer models.
| Mouse Model | Cancer Type | Administration Route | Dosage | Frequency | Key Findings |
| BNX nu/nu Mice (Xenograft) | Prostate Cancer (LNCaP cells) | Intraperitoneal (i.p.) | 1,300 µg/kg (equivalent to 30 µ g/mouse ) | 3 times per week | Inhibition of tumor growth. The maximum tolerated dose was found to be 480 times higher than that of calcitriol. |
| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 80 µ g/day | Daily for 3 days | Significant tumor growth inhibition and induction of apoptosis without affecting serum calcium levels. |
| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 160 µ g/day | Daily | Increased serum calcium levels. |
| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 320 µ g/day | Daily | Markedly inhibited tumor growth but was associated with weight loss and increased serum calcium. |
| In vivo studies (general) | Breast Cancer (ER+ BC) | Not specified | Not specified | Not specified | This compound in combination with palbociclib significantly reduced tumor growth. |
Signaling Pathway of this compound
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
A key mechanism of this compound's antitumor activity is the induction of apoptosis. This is achieved, in part, through the activation of the extrinsic apoptotic pathway, involving the cleavage of pro-caspases 8 and 10, which in turn activate the executioner caspase-3. Furthermore, this compound has been shown to downregulate the expression of inhibitor of apoptosis proteins (IAPs), such as c-IAP1 and XIAP, further promoting programmed cell death.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inecalcitol Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inecalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent agonist of the Vitamin D Receptor (VDR).[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, making it a compound of interest in oncological research.[3][] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Data Presentation
The following table summarizes the key quantitative data for this compound stock solution preparation:
| Parameter | Value | Reference |
| Molecular Weight | 400.59 g/mol | |
| Solubility in DMSO | 100 mg/mL (249.63 mM) | |
| Recommended Solvents | DMSO, Ethanol | |
| Typical Stock Concentration | 1-10 mM in DMSO | N/A |
| Storage of Solid Compound | -20°C, protect from light, stored under nitrogen | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light, stored under nitrogen) | |
| Typical In Vitro Working Concentration | 0.1 - 10 nM | |
| VDR Binding Affinity (Kd) | 0.53 nM |
Experimental Protocols
Safety Precautions and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). As a potent compound, appropriate personal protective equipment (PPE) should be worn at all times.
-
Engineering Controls : Work in a chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment :
-
Wear a lab coat, safety glasses, and nitrile gloves.
-
For handling larger quantities of the solid compound, consider respiratory protection.
-
-
Handling :
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Disposal : Dispose of waste according to institutional and local regulations.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
Procedure:
-
Equilibration : Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing : In a chemical fume hood, carefully weigh out 1 mg of this compound powder using an analytical balance.
-
Dissolution :
-
Add the weighed this compound to a sterile tube.
-
To prepare a 10 mM stock solution, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 400.59 g/mol ) / 0.010 mol/L = 0.0002496 L
-
Volume (µL) = 249.6 µL
-
-
Add 249.6 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Solubilization :
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage :
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protect the stock solutions from light.
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted to the final working concentration in the cell culture medium.
Procedure:
-
Thawing : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended) : To avoid issues with precipitation and to ensure accurate final concentrations, it is good practice to perform an intermediate dilution in cell culture medium. For example, dilute the 10 mM stock 1:1000 in culture medium to create a 10 µM intermediate stock.
-
Final Dilution : Add the appropriate volume of the intermediate stock solution to the cell culture medium to achieve the desired final concentration (e.g., in the nM range).
-
Control : Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
Inecalcitol: Application Notes on Stability and Proper Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inecalcitol is a synthetic analog of calcitriol, the active form of vitamin D3, and functions as a potent Vitamin D Receptor (VDR) agonist. Its stability is a critical factor for ensuring its efficacy and safety in research and pharmaceutical applications. This document provides detailed application notes and protocols regarding the stability of this compound under various conditions and outlines recommended storage procedures. The information is compiled from publicly available data and general knowledge on the stability of vitamin D analogs.
This compound Stability Profile
This compound, like other vitamin D analogs, is susceptible to degradation under certain environmental conditions. The primary degradation pathways include isomerization, oxidation, and photodegradation. Understanding the stability profile is essential for maintaining the integrity of the compound during storage and experimental use.
Recommended Storage Conditions
For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C or -80°C | Long-term | Protect from light; Store under an inert atmosphere (e.g., nitrogen or argon). |
| Stock Solution | -80°C | Up to 6 months | Protect from light; Store under nitrogen.[1] |
| -20°C | Up to 1 month | Protect from light; Store under nitrogen.[1] |
Note: The stability of solutions may vary depending on the solvent used. It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment.
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, likely through isomerization and oxidation pathways. Studies on vitamin D3 have shown significant degradation at temperatures of 150°C and 180°C.[2][3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to protect this compound from light at all stages of handling and storage.
-
pH: The stability of vitamin D analogs can be pH-dependent. Vitamin D3 has been shown to be very unstable under acidic conditions (pH 1-4) and most stable at a pH above 5.[1]
-
Oxidation: this compound is susceptible to oxidation. Contact with air and oxidizing agents should be minimized. Storing under an inert gas and using antioxidants in formulations can mitigate oxidative degradation.
-
Moisture: Humidity can affect the stability of the solid form of this compound. It should be stored in a dry environment.
Experimental Protocols
The following protocols are generalized based on standard practices for forced degradation studies and stability-indicating methods for vitamin D analogs. These should be adapted and validated for specific experimental needs.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent before analysis.
-
Thermal Degradation (Solution): Incubate an aliquot of the stock solution at a specified temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see Protocol 2.2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a general method that can be optimized for this compound.
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for vitamin D analogs.
-
Mobile Phase: A mixture of acetonitrile and water is often effective. The exact ratio should be optimized for the best separation (e.g., Acetonitrile:Water 70:30 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (for vitamin D analogs, this is often around 265 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: Typically 20 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, impurities, and any matrix components. This is achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is paramount for its reliable use in research and development. Proper storage at low temperatures, protection from light, and in an inert atmosphere is critical. The provided protocols for forced degradation and HPLC analysis serve as a foundation for establishing a comprehensive stability profile for this compound. Researchers should validate these methods for their specific formulations and analytical instrumentation to ensure accurate and reproducible results. The elucidation of degradation pathways and kinetics will further aid in the development of stable formulations and the definition of appropriate shelf-life and storage instructions.
References
- 1. mdpi.com [mdpi.com]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the thermal decomposition kinetics of β-cyclodextrin inclusion complexes with anabasine at different heating rates | Semantic Scholar [semanticscholar.org]
Application Notes: Measuring the Anti-Proliferative Effects of Inecalcitol
Introduction
Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)₂D₃; TX522) is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D₃), the active form of vitamin D.[1][2] Developed to exhibit potent anti-proliferative activities with reduced calcemic side effects, this compound presents a promising therapeutic agent in oncology.[2][3][4] Like calcitriol, this compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in cell cycle progression, apoptosis, and differentiation. Studies have demonstrated that this compound is a more potent inhibitor of cell proliferation than calcitriol in various cancer cell lines, including prostate, squamous cell, and breast cancer.
These application notes provide detailed protocols for three common in vitro assays used to quantify the anti-proliferative effects of this compound: the MTT assay, the BrdU incorporation assay, and the colony formation assay.
Mechanism of Action: VDR-Mediated Gene Regulation
This compound functions as a VDR agonist. Upon entering the cell, it binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates gene expression, leading to anti-proliferative outcomes such as cell cycle arrest and induction of apoptosis. For instance, this compound has been shown to decrease the expression of the Pim-1 kinase in prostate cancer cells and inhibit anti-apoptotic proteins like c-IAP1 and XIAP in squamous cell carcinoma.
Caption: this compound signaling pathway leading to reduced cell proliferation.
Quantitative Data Summary
The anti-proliferative potency of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits 50% of cell growth. The following table summarizes IC₅₀ values from studies comparing this compound to calcitriol (1,25D₃) in various cancer cell lines.
| Cell Line | Cancer Type | Assay Used | This compound IC₅₀ | 1,25D₃ IC₅₀ | Reference |
| SCC | Squamous Cell Carcinoma | MTT Assay | 0.38 nM | ~12 nM | |
| LNCaP | Prostate Cancer | SRB Assay | More potent than 1,25D₃ | - | |
| K-562 | Chronic Myeloid Leukemia | MTT Assay | 5.6 µM | - | |
| Various Breast Cancer | Breast Cancer | MTT Assay | 2.5 nM - 63.5 nM | 2.1 µM - >20 µM |
Note: The Sulforhodamine B (SRB) assay operates on a similar principle to the MTT assay, measuring cell density based on protein content.
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Caption: General workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., ethanol, the solvent for this compound) at the same final concentration used for the drug dilutions.
-
Treatment Incubation: Incubate the cells for the desired treatment period (e.g., 48, 72, or 120 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. A purple precipitate should be visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance within 1 hour using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Plot the corrected absorbance against the this compound concentration to determine the IC₅₀ value.
BrdU Incorporation Assay
Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis directly. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody, allowing for the quantification of proliferating cells.
Caption: General workflow for the BrdU cell proliferation assay.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-4).
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X (typically 10 µM).
-
Labeling Incubation: Incubate the plate for 2 to 24 hours at 37°C. The optimal time depends on the cell division rate; rapidly dividing cell lines may only need a short incubation, while primary cells may require longer.
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU. Alternatively, treat with an acid like HCl (1-2.5 M) for 10-60 minutes.
-
Primary Antibody Incubation: Wash the wells with PBS or a provided wash buffer. Add 100 µL of a diluted anti-BrdU antibody solution to each well.
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking.
-
Secondary Antibody Incubation: Wash the wells 2-3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody.
-
Incubation: Incubate for 1 hour at room temperature.
-
Detection:
-
For HRP-based detection: Wash the wells. Add 100 µL of TMB substrate and monitor color development for 5-30 minutes. Add 100 µL of Stop Solution and measure absorbance at 450 nm.
-
For fluorescence-based detection: Wash the wells and measure fluorescence with a microplate reader or visualize using a fluorescence microscope.
-
For Flow Cytometry: Cells are processed in suspension, stained with a fluorescent anti-BrdU antibody and a DNA dye like Propidium Iodide (PI) for cell cycle analysis.
-
Colony Formation (Clonogenic) Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony (a cluster of at least 50 cells). It measures the long-term effect of a compound on cell survival and reproductive integrity. It is considered a more sensitive measure of anti-proliferative effects than short-term viability assays.
Caption: General workflow for the colony formation assay.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The exact number should be optimized to yield distinct, countable colonies in the control wells.
-
Adherence: Incubate for 24 hours at 37°C to allow cells to attach firmly.
-
Treatment: Gently replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates undisturbed for 10-14 days at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days if necessary, being careful not to dislodge the cells.
-
Colony Fixation: Once colonies in the control wells are visible to the naked eye, remove the medium and gently wash the wells twice with PBS. Add 1 mL of a fixing solution (e.g., 100% methanol or 4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Staining: Remove the fixative. Add 1-2 mL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20-40 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with deionized water several times until the background is clear, and allow the plates to air dry completely.
-
Quantification:
-
Manual Counting: Scan or photograph the plates. Count the number of colonies (defined as a cluster of >50 cells) in each well.
-
Absorbance: Add 1 mL of 10% acetic acid to each well and incubate on a shaker for 1 hour to solubilize the crystal violet stain. Transfer the solution to a 96-well plate and measure the absorbance at ~590 nm.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
References
- 1. This compound, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
Assessing VDR Activation by Inecalcitol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for assessing the activation of the Vitamin D Receptor (VDR) by Inecalcitol, a synthetic analog of the active form of vitamin D3, calcitriol. this compound has demonstrated superagonistic antitumor activities with a lower potential for hypercalcemia compared to calcitriol.[1][2] These characteristics make it a compound of significant interest in drug development, particularly in oncology.[3][4][5]
Introduction to this compound and VDR Activation
This compound, like calcitriol, exerts its biological effects by binding to the VDR, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately influences a variety of cellular functions, including cell proliferation, differentiation, and apoptosis.
Biochemical studies have shown that this compound induces a stronger interaction between the VDR and coactivators and promotes a more robust binding of the VDR-RXR heterodimer to VDREs compared to calcitriol. This enhanced activity at the molecular level is believed to be the basis for its superagonistic effects.
Key Techniques for Assessing VDR Activation
Several well-established molecular and cellular biology techniques can be employed to investigate and quantify the activation of VDR by this compound. These methods allow for a comprehensive assessment of the compound's potency, efficacy, and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the activity of this compound and Calcitriol from various studies.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line | Assay | IC50 (this compound) | IC50 (Calcitriol) | Fold Difference | Reference |
| Squamous Cell Carcinoma (SCC) | Proliferation Assay | ~30-fold lower than Calcitriol | - | ~30 | |
| Breast Cancer Cell Lines (n=15) | MTT Assay | 2.5 nM - 63 nM | 0.12 µM - >20 µM | Significant | |
| Androgen-Sensitive Prostate Cancer (LNCaP) | Clonal Growth Inhibition | 11-fold more potent than Calcitriol | - | 11 |
Table 2: Transcriptional Activity
| Target Gene | Cell Line | This compound Effect vs. Calcitriol | Reference |
| CYP24A1 | Squamous Cell Carcinoma (SCC) | Higher VDR-mediated transcription | |
| VDR, p27, calbindin D9K, amphiregulin, p21, cyclin D1 | Squamous Cell Carcinoma (SCC) | Stronger mRNA expression modulation | |
| Cyp24A1 | Androgen-Sensitive Prostate Cancer (LNCaP) | 7-fold more potent in up-regulating mRNA | |
| ETV1, Pim-1 | Androgen-Sensitive Prostate Cancer (LNCaP) | Greater reduction in expression |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess VDR activation by this compound.
VDR-Mediated Reporter Gene Assay
This assay quantifies the ability of this compound to activate VDR and drive the expression of a reporter gene under the control of VDREs.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293, HepG2, or specific cancer cell lines) in the appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human VDR.
-
A reporter vector containing a luciferase or β-galactosidase gene downstream of a promoter with multiple VDREs.
-
-
Alternatively, use a commercially available VDR reporter assay kit that provides cryopreserved, pre-engineered reporter cells.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., Calcitriol) in the appropriate cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Lysis and Reporter Gene Activity Measurement:
-
After incubation, discard the treatment media.
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity against the log concentration of this compound.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response) using non-linear regression analysis.
-
Diagram: VDR Reporter Gene Assay Workflow
VDR Reporter Gene Assay Workflow
Co-Immunoprecipitation (Co-IP) for VDR-RXR Heterodimerization
This technique is used to demonstrate the interaction between VDR and its heterodimerization partner, RXR, upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Grow VDR- and RXR-expressing cells to 80-90% confluency.
-
Treat the cells with this compound, Calcitriol (positive control), or vehicle for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against VDR or RXR overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using an antibody against the other partner protein (e.g., if you immunoprecipitated with an anti-VDR antibody, probe the blot with an anti-RXR antibody).
-
ChIP-seq Workflow
VDR Signaling Pathway
The canonical VDR signaling pathway initiated by this compound involves a series of molecular events leading to the regulation of target gene expression.
Diagram: this compound-VDR Signaling Pathway
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Vitamin D receptor as a target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Inecalcitol in Combination with Docetaxel for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)₂D₃) is a synthetic analog of calcitriol, the active form of vitamin D3. It functions as a potent vitamin D receptor (VDR) agonist with significantly lower hypercalcemic potential compared to calcitriel.[1][2] Docetaxel is a well-established chemotherapeutic agent belonging to the taxane class, which functions by stabilizing microtubules and inducing cell cycle arrest and apoptosis.[3][4][5] The combination of this compound and docetaxel has shown promise in clinical settings, particularly for metastatic castration-resistant prostate cancer (mCRPC), suggesting a synergistic anti-tumor effect.
These application notes provide a framework for the preclinical evaluation of this compound in combination with docetaxel, including detailed experimental protocols and data presentation guidelines. While a phase I clinical trial has demonstrated the safety and preliminary efficacy of this combination, published preclinical data on the synergistic effects are limited. Therefore, the following protocols are based on established methodologies for the individual agents and provide a robust starting point for investigating their combined anti-tumor activity.
Data Presentation
Quantitative data from preclinical studies should be summarized to facilitate clear comparison between monotherapy and combination therapy groups.
Table 1: In Vitro Cytotoxicity of this compound and Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| LNCaP | This compound | Data not available | To be determined |
| Docetaxel | ~1.13 - 4.0 | ||
| This compound + Docetaxel | To be determined | ||
| PC-3 | This compound | Data not available | To be determined |
| Docetaxel | ~3.72 | ||
| This compound + Docetaxel | To be determined | ||
| DU-145 | This compound | Data not available | To be determined |
| Docetaxel | ~4.46 | ||
| This compound + Docetaxel | To be determined |
*The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Prostate Cancer Xenograft Model
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., 10 | To be determined | N/A |
| This compound | e.g., 10 | To be determined | To be determined |
| Docetaxel | e.g., 10 | To be determined | To be determined |
| This compound + Docetaxel | e.g., 10 | To be determined | To be determined |
Table 3: Clinical Efficacy of this compound and Docetaxel in mCRPC Patients (Phase I Trial)
| Efficacy Endpoint | This compound + Docetaxel | Historical Docetaxel Alone |
| ≥30% PSA decline within 3 months | 85% | 67% |
| ≥50% PSA decline at any time | 76% | 48% |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. This activation can lead to cell cycle arrest, differentiation, and apoptosis. Docetaxel disrupts microtubule dynamics, leading to mitotic arrest and cell death. The synergistic effect of the combination may involve multiple pathways.
Caption: Proposed signaling pathways of this compound and Docetaxel leading to a synergistic anti-tumor effect.
Experimental Protocols
In Vitro Studies
Objective: To determine the cytotoxic and synergistic effects of this compound and docetaxel on prostate cancer cell lines.
1. Cell Culture:
- Cell Lines: LNCaP (androgen-sensitive), PC-3, and DU-145 (androgen-insensitive) human prostate cancer cell lines.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
- Treat cells with a range of concentrations of this compound and docetaxel, both individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
- Incubate for 72 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
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**3. Apoptosis Assay (Annexin V/PI Staining):**
* Seed cells in 6-well plates and treat with IC50 concentrations of this compound, docetaxel, and their combination for 48 hours.
* Harvest cells and wash with cold PBS.
* Resuspend cells in Annexin V binding buffer.
* Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
* Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
**4. Western Blot Analysis:**
* Treat cells as in the apoptosis assay.
* Lyse cells and quantify protein concentration using a BCA assay.
* Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
* Block the membrane and incubate with primary antibodies against VDR, AR, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control).
* Incubate with HRP-conjugated secondary antibodies.
* Detect protein bands using an enhanced chemiluminescence (ECL) system.
#### In Vivo Studies
**Objective:** To evaluate the anti-tumor efficacy of this compound in combination with docetaxel in a prostate cancer xenograft model.
**1. Animal Model:**
* **Animals:** Male athymic nude mice (6-8 weeks old).
* **Cell Line:** PC-3 or DU-145 cells for xenograft establishment.
**2. Tumor Xenograft Establishment:**
* Subcutaneously inject 2 x 10⁶ cells suspended in Matrigel into the flank of each mouse.
* Monitor tumor growth regularly using calipers.
* Randomize mice into treatment groups when tumors reach a volume of approximately 100-150 mm³.
**3. Treatment Protocol:**
* **Groups:**
1. Vehicle Control
2. this compound (e.g., 10 µg/kg, oral gavage, daily)
3. Docetaxel (e.g., 5 mg/kg, intraperitoneal injection, once weekly)
4. this compound + Docetaxel
* **Duration:** Treat for 4-6 weeks.
* **Monitoring:** Measure tumor volume and body weight twice weekly.
**4. Endpoint Analysis:**
* At the end of the study, euthanize the mice and excise the tumors.
* Measure final tumor weight.
* Process tumor tissue for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
* Conduct Western blot analysis on tumor lysates as described for the in vitro studies.
```dot
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randomize [label="Randomize Mice into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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start -> inject;
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monitor_growth -> randomize;
randomize -> treat;
treat -> monitor_tumor;
monitor_tumor -> euthanize [label="End of Study"];
euthanize -> analyze;
analyze -> end;
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Caption: Workflow for in vivo xenograft studies.
Disclaimer: These protocols are intended as a general guide. Specific concentrations, incubation times, and other parameters may need to be optimized for individual experimental conditions and cell lines. It is crucial to adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. Phase I safety and pharmacodynamic of this compound, a novel VDR agonist with docetaxel in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcitriol in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions [jcancer.org]
- 4. Synergistic Effects of this compound With Imatinib and Dasatinib on Chronic Myeloid Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Inecalcitol-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃; TX522) is a synthetic analog of 1α,25-dihydroxyvitamin D₃ (1,25D₃), the biologically active form of Vitamin D. Developed to exhibit superagonistic antitumor activities with a reduced risk of hypercalcemia, this compound has demonstrated potent pro-apoptotic effects in various cancer models, including squamous cell carcinoma and breast cancer.[1][2] These application notes provide a detailed overview and experimental protocols for evaluating the apoptotic effects of this compound in cancer cell lines.
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[3] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This compound has been shown to be a more potent activator of VDR-mediated transcription than its natural counterpart, 1,25D₃.[1][2]
The enhanced antitumor effect of this compound is largely attributed to its potent induction of apoptosis. The primary signaling cascade initiated by this compound involves the activation of the extrinsic apoptosis pathway, characterized by the activation of initiator caspases 8 and 10, which subsequently activate the executioner caspase-3. A key mechanism in this process is the significant downregulation of two members of the Inhibitor of Apoptosis Protein (IAP) family: cellular IAP1 (c-IAP1) and X-linked IAP (XIAP). These proteins normally inhibit caspase activity, and their suppression by this compound facilitates the apoptotic cascade.
This compound Signaling Pathway for Apoptosis Induction
Caption: this compound binds to VDR, leading to transcriptional downregulation of c-IAP1 and XIAP, promoting caspase activation and apoptosis.
Experimental Workflow for Evaluating this compound-Induced Apoptosis
Caption: A multiphasic workflow to assess this compound's apoptotic effects, from initial viability testing to mechanistic studies.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| IC50 | Squamous Cell Carcinoma (SCC) | 0.38 nM | ~30-fold more potent than 1,25D₃ (12 nM) | |
| Early Apoptosis | Squamous Cell Carcinoma (SCC) | 10 nM | ~15% | |
| 100 nM | ~15% | |||
| Total Apoptosis | Squamous Cell Carcinoma (SCC) | 10 nM | 40-50% | |
| 100 nM | 40-50% | |||
| Cell Growth Inhibition (ED50) | LNCaP (Prostate Cancer) | 4.0 nM | - | |
| HL-60 (Leukemia) | 0.28 nM | - |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
Luminometer
Procedure:
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in this compound-induced apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Caspase-3
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Rabbit anti-Cleaved PARP
-
Rabbit anti-c-IAP1 (BIRC2)
-
Rabbit anti-XIAP (BIRC4)
-
Rabbit anti-VDR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Expected Molecular Weights:
-
Caspase-3: ~35 kDa (pro-form), ~17/19 kDa (cleaved fragments)
-
PARP: ~116 kDa (full-length), ~89 kDa (cleaved fragment)
-
c-IAP1 (BIRC2): ~70 kDa
-
XIAP (BIRC4): ~57 kDa
-
VDR: ~48-55 kDa
-
β-actin: ~42 kDa
Protocol 5: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells on coverslips or in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells for 10-15 minutes at room temperature.
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Inecalcitol Concentration for Cancer Cell Line Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Inecalcitol concentration for various cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in-vitro experiments?
A1: Based on published data, a sensible starting concentration range for this compound is between 0.1 nM and 100 nM. The IC50 values for this compound have been shown to vary significantly across different cancer cell lines, ranging from sub-nanomolar to the double-digit nanomolar range.[1][2][3] For initial screening, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line.
Q2: How does the expression of the Vitamin D Receptor (VDR) affect cellular sensitivity to this compound?
A2: VDR expression is a critical determinant of a cell line's sensitivity to this compound.[3][4] Generally, higher VDR expression correlates with increased sensitivity and a lower IC50 value. It is advisable to assess the VDR expression level in your cancer cell line of interest to better predict its responsiveness to this compound. In VDR-negative cell lines, this compound may still exhibit some growth-inhibitory effects, suggesting the possibility of VDR-independent mechanisms, though these are generally less pronounced.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary depending on the cell line and the experimental endpoint. For cell viability assays like the MTT assay, a 48 to 72-hour treatment period is commonly used. For clonogenic assays, which assess long-term survival, treatment can be for the duration of colony formation, which can be 1 to 3 weeks. For signaling pathway studies, such as Western blotting for apoptosis markers, shorter time points (e.g., 24, 48 hours) are often appropriate to capture dynamic changes in protein expression.
Q4: Should I be concerned about this compound stability in cell culture media?
A4: While specific stability data for this compound in cell culture media is not extensively detailed in the provided search results, it is a good practice to prepare fresh dilutions of this compound from a stock solution for each experiment. Vitamin D analogs can be sensitive to light and temperature. Stock solutions are typically dissolved in ethanol or DMSO and stored at -80°C, protected from light.
Q5: Can serum in the culture medium interfere with this compound's activity?
A5: Serum contains vitamin D binding protein (DBP), which can sequester vitamin D compounds and potentially reduce their bioavailability in in-vitro assays. While the direct impact of serum on this compound's in-vitro activity is not fully elucidated in the provided results, it is a factor to consider. If you observe lower than expected activity, you might consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. However, it's important to note that some studies have shown that the in-vivo efficacy of some vitamin D analogs is not solely dependent on their affinity for DBP.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for designing your experiments.
| Cancer Type | Cell Line | IC50 / ED50 (nM) | Notes |
| Squamous Cell Carcinoma | SCC | 0.38 | IC50 determined by MTT assay after 48h treatment. |
| Breast Cancer | A panel of 16 cell lines (including TN, HER2+, ER+) | 2.5 - 63 | Sensitivity was higher in VDR-positive and ER-positive cell lines. |
| Prostate Cancer | LNCaP | 4.0 | ED50 determined by clonogenic assay over 10-14 days. |
| Leukemia | HL-60 | 0.28 | ED50 determined by clonogenic assay over 10-14 days. |
| Chronic Myeloid Leukemia | K-562 | 5600 (5.6 µM) | GI50 (50% growth inhibition) determined by MTT assay. |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, particularly through the activation of the extrinsic caspase cascade. The diagram below illustrates this pathway.
Caption: this compound-induced apoptosis pathway in squamous cell carcinoma.
General Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the in-vitro efficacy of this compound on a cancer cell line.
Caption: General workflow for in-vitro evaluation of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Clonogenic Assay
Objective: To assess the ability of single cells to survive and proliferate to form colonies after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.
-
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20-30 minutes.
-
Gently wash with water and let the plates air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-c-IAP1, anti-XIAP, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and add ECL reagent.
-
Visualize the protein bands using a chemiluminescence imager.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| MTT Assay: Low signal or high background | - Cell seeding density is too low or too high.- Incomplete solubilization of formazan crystals.- Interference from phenol red in the medium. | - Optimize cell seeding density for your specific cell line.- Ensure complete dissolution of formazan by thorough mixing.- Use phenol red-free medium for the assay. |
| Clonogenic Assay: No or very few colonies in control wells | - Cell seeding density is too low.- Cells are not healthy or were damaged during seeding. | - Increase the number of cells seeded.- Ensure gentle handling of cells during trypsinization and seeding. |
| Cell Cycle Analysis: Poor resolution of G1, S, and G2/M peaks | - Inappropriate cell fixation.- Presence of cell clumps.- RNase A treatment is ineffective. | - Ensure proper fixation with ice-cold 70% ethanol.- Filter cells through a cell strainer before analysis.- Check the activity of RNase A and ensure proper incubation. |
| Western Blot: Weak or no signal | - Low protein concentration.- Inefficient antibody binding.- Inefficient protein transfer. | - Load a higher amount of protein.- Optimize primary and secondary antibody concentrations and incubation times.- Confirm efficient transfer by staining the membrane with Ponceau S. |
| General: Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent this compound dilutions.- Variation in incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh this compound dilutions for each experiment.- Strictly adhere to standardized incubation times. |
References
Inecalcitol Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for Inecalcitol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound (also known as TX-522) is a synthetic analog of calcitriol, the active form of vitamin D3. It is a potent agonist of the Vitamin D Receptor (VDR) and is investigated for its potential antineoplastic activities.[1][2] Like many hydrophobic small molecules, this compound has low solubility in water-based solutions such as cell culture media and buffers. This can lead to precipitation, which affects the accuracy and reproducibility of experimental results by reducing the actual concentration of the compound in solution.[3][4]
Q2: What are the recommended solvents for preparing an this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds.[3] High-purity, anhydrous DMSO should be used to prepare a high-concentration stock solution (e.g., 10-50 mM).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: My this compound precipitated immediately after adding the stock solution to my cell culture medium. What is the likely cause?
Immediate precipitation, often referred to as "crashing out," is typically caused by the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. The hydrophobic this compound molecules aggregate as they are no longer soluble in the predominantly aqueous environment. Other contributing factors can include the final concentration of this compound exceeding its solubility limit and improper dilution techniques.
Q5: I'm observing a precipitate in my culture plates after a period of incubation. What could be the reason?
Precipitation that occurs over time can be due to several factors:
-
Temperature shift: Changes in temperature between preparing the solution at room temperature and incubating at 37°C can decrease the solubility of the compound.
-
pH shift: The CO2 environment in an incubator can slightly lower the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.
-
Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.
-
Evaporation: Slight evaporation from culture plates can increase the concentration of the compound, pushing it beyond its solubility limit.
Troubleshooting Guides
Problem 1: Precipitate Forms Immediately Upon Dilution
| Possible Cause | Recommended Solution |
| Rapid Solvent Change | Employ a serial or gradient dilution method. Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, first create an intermediate dilution in DMSO or a small volume of media. Then, add this intermediate dilution to the final volume. |
| Localized High Concentration | Add the this compound stock solution drop-wise to the final volume of media while gently swirling or vortexing. This ensures rapid and even dispersion. |
| Cold Medium | Pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution. Adding a compound to a cold solution can induce precipitation. |
| High Final Concentration | The desired final concentration may exceed this compound's solubility limit in the aqueous medium. Perform a dose-response experiment starting with a lower final concentration to determine the maximum soluble concentration under your experimental conditions. |
Problem 2: Precipitate Forms Over Time During Incubation
| Possible Cause | Recommended Solution |
| Temperature and pH Shifts | Ensure the medium is properly buffered for the incubator's CO2 concentration. Pre-warming the media before adding the compound can also help mitigate temperature-related solubility issues. |
| Interaction with Media Components | If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Alternatively, the use of a carrier protein like bovine serum albumin (BSA) may help to increase the solubility of hydrophobic compounds. |
| Compound Instability | While specific stability data is limited, consider preparing fresh this compound-containing media for longer experiments to minimize the effects of potential degradation that could lead to precipitation. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₀O₃ | |
| Molecular Weight | 400.6 g/mol | |
| CAS Number | 163217-09-2 | |
| Aqueous Solubility | Predicted to be low; specific quantitative data not publicly available. | Inferred from hydrophobic structure and vitamin D analog properties. |
| Organic Solvent Solubility | Soluble in DMSO and ethanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex the tube until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. d. Visually inspect the solution against a light source to ensure no undissolved particles are present. e. Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. f. Store the stock solution at -20°C or -80°C. According to some suppliers, stock solutions may be stable for up to 6 months at -80°C and 1 month at -20°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
-
Procedure: a. Thaw a single aliquot of the this compound DMSO stock solution at room temperature. b. Warm the required volume of cell culture medium to 37°C. c. Recommended Dilution Method: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling. Do not add the aqueous medium directly to the concentrated DMSO stock. d. Ensure the final concentration of DMSO in the medium is below 0.5% (ideally ≤0.1%). e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If a slight precipitate forms, brief sonication in a water bath may help to redissolve the compound.
Mandatory Visualizations
Vitamin D Receptor (VDR) Signaling Pathway
This compound, as a vitamin D analog, exerts its biological effects by binding to the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in cellular processes like differentiation and apoptosis.
Caption: this compound-activated VDR signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues when preparing aqueous solutions of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the standard procedure for preparing this compound solutions for in vitro experiments, from stock solution to final working concentration.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Managing Inecalcitol-Induced Hypercalcemia in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hypercalcemia as a side effect of Inecalcitol in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (19-nor-14-epi-23-yne-1,25-(OH)₂D₃; TX522) is a synthetic analog of calcitriol, the active form of vitamin D₃.[1] It functions as a Vitamin D Receptor (VDR) agonist, meaning it binds to and activates the VDR.[2][3] This activation leads to the modulation of gene expression, which can induce cancer cell apoptosis and inhibit tumor growth.[1][2] this compound was developed to have potent anti-proliferative activity with a reduced potential for causing hypercalcemia compared to calcitriol.
Q2: Why does this compound cause hypercalcemia?
As a potent VDR agonist, this compound can mimic the physiological effects of high levels of vitamin D. Activation of the VDR in the intestine, bone, and kidneys leads to:
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Increased intestinal calcium absorption: VDR activation upregulates genes involved in the transport of dietary calcium into the bloodstream.
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Increased bone resorption: VDR signaling can stimulate osteoclasts, the cells responsible for breaking down bone tissue, which releases calcium into the circulation.
While designed to have a lower calcemic effect, high doses of this compound can still lead to hypercalcemia, which is often the dose-limiting toxicity in preclinical and clinical studies.
Q3: What are the common signs of hypercalcemia in research animals (e.g., mice, rats)?
Common clinical signs of hypercalcemia in rodents can be subtle and may include:
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Lethargy and reduced activity
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Weight loss or failure to gain weight
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Dehydration (can be assessed by skin turgor)
-
Increased water consumption and urination (polyuria/polydipsia)
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In severe cases, neurological signs such as weakness or ataxia may be observed.
It is crucial to rely on biochemical monitoring of serum calcium levels for accurate assessment, as clinical signs may not be apparent at mild to moderate levels of hypercalcemia.
Q4: At what dose is this compound likely to induce hypercalcemia in preclinical models?
The dose of this compound that induces hypercalcemia can vary depending on the animal species, strain, and experimental conditions. However, preclinical studies provide some guidance. For instance, in a squamous cell carcinoma xenograft model, doses of this compound that had equivalent antitumor effects to calcitriol also resulted in similar levels of hypercalcemia. It is essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model, with regular monitoring of serum calcium.
Q5: How can hypercalcemia be mitigated during in vivo studies with this compound?
Several strategies can be employed to manage this compound-induced hypercalcemia:
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Dose Adjustment: Reducing the dose or altering the dosing schedule of this compound is the most direct approach.
-
Hydration: Ensuring adequate hydration with saline can help promote urinary calcium excretion.
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Dietary Calcium Restriction: Using a low-calcium diet can help reduce the amount of calcium absorbed from the gut.
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Pharmacological Intervention: Co-administration of agents like bisphosphonates or glucocorticoids can be effective. Bisphosphonates inhibit osteoclast-mediated bone resorption, while glucocorticoids can reduce intestinal calcium absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high serum calcium levels at a previously tolerated dose of this compound. | - Error in dose calculation or administration.- Changes in animal diet (e.g., higher calcium content).- Dehydration of the animals.- Synergistic effects with other administered compounds. | - Immediately confirm the dose calculation and administration protocol.- Verify the calcium content of the animal chow.- Ensure ad libitum access to water and consider subcutaneous saline administration for hydration.- Review all co-administered substances for potential interactions affecting calcium metabolism. |
| Significant weight loss and poor health in animals receiving this compound. | - Severe hypercalcemia.- Off-target toxicity of this compound.- Tumor burden and associated cachexia. | - Immediately measure serum calcium levels.- If hypercalcemia is confirmed, temporarily cease this compound administration and initiate mitigation strategies (see FAQs and Protocols).- If serum calcium is within the normal range, investigate other potential causes of toxicity or disease progression. |
| Ineffectiveness of hypercalcemia mitigation strategies. | - Insufficient dose or frequency of the mitigating agent.- The primary mechanism of hypercalcemia in the model is not being addressed (e.g., predominantly intestinal absorption vs. bone resorption).- Advanced, refractory hypercalcemia. | - Review and potentially increase the dose or frequency of the mitigating agent (e.g., bisphosphonates).- Consider a combination therapy approach (e.g., bisphosphonates and glucocorticoids).- If hypercalcemia remains severe and unresponsive, humane euthanasia of the animal should be considered in accordance with ethical guidelines. |
| Variability in serum calcium levels between animals in the same treatment group. | - Inconsistent dosing.- Individual differences in drug metabolism and calcium homeostasis.- Underlying health differences between animals. | - Ensure precise and consistent administration of this compound to all animals.- Increase the sample size to account for biological variability.- Perform a health screen of animals prior to study initiation to ensure a homogenous population. |
Data Presentation
Table 1: Dose-Response of this compound on Serum Calcium in Preclinical Models
| Animal Model | This compound Dose | Dosing Regimen | Serum Calcium Level (mean ± SD) | Reference |
| Mice (SCC Xenograft) | 320 µg/kg | Once daily x 3 | Significantly elevated vs. control | |
| Rats | 0.025 - 0.5 µg/kg | Daily for 14 days | Dose-dependent increase |
Table 2: Comparative Calcemic Effects of Vitamin D Analogs
| Compound | Animal Model | Relative Hypercalcemic Potency | Key Findings | Reference |
| This compound | Mice | Lower than calcitriol at some anti-proliferative doses, but similar at equi-effective anti-tumor doses. | Shorter serum half-life may contribute to a better therapeutic window in some contexts. | |
| Eldecalcitol | Rats | Approximately 5-times more potent than calcitriol in increasing serum calcium. | Increases bone mineral density at doses that do not cause hypercalcemia. | |
| Paricalcitol | Dogs | Less hypercalcemic than calcitriol. | Little margin between efficacious dose for PTH suppression and dose causing hypercalcemia in healthy animals. |
Experimental Protocols
Protocol 1: Monitoring Serum Calcium Levels in Mice
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Blood Collection:
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Collect 50-100 µL of blood via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
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For terminal studies, blood can be collected via cardiac puncture.
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Collect blood at baseline and at regular intervals during this compound treatment (e.g., weekly or more frequently during dose escalation).
-
-
Serum Separation:
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Allow the blood to clot at room temperature for 30 minutes.
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Centrifuge at 2,000 x g for 10 minutes at 4°C.
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Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Calcium Measurement:
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Use a commercially available colorimetric assay kit or an automated clinical chemistry analyzer.
-
Alternatively, atomic absorption spectrophotometry can be used for precise calcium quantification.
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Ensure to correct for serum albumin levels if total calcium is measured, as albumin-bound calcium can be affected by the animal's health status. The formula for corrected calcium is: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + [4.0 - Serum Albumin (g/dL)] * 0.8.
-
Protocol 2: Assessment of Bone Resorption Markers (Serum CTX-I)
-
Sample Collection and Processing:
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Collect and process blood to obtain serum as described in Protocol 1. It is recommended to collect samples from fasted animals to reduce variability.
-
-
CTX-I Measurement:
-
Use a commercially available mouse-specific C-terminal telopeptide of type I collagen (CTX-I) ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, including standard curve preparation and sample dilution.
-
Read the absorbance on a microplate reader and calculate the CTX-I concentration based on the standard curve.
-
Protocol 3: Mitigation of Hypercalcemia with Bisphosphonates (Pamidronate)
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Reagent Preparation:
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Reconstitute lyophilized pamidronate disodium in sterile water for injection.
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Further dilute with sterile 0.9% saline to the desired final concentration.
-
-
Dosing and Administration:
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A typical dose for treating hypercalcemia in rodent models is in the range of 1-10 mg/kg.
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Administer the prepared pamidronate solution via a single intravenous (IV) or intraperitoneal (IP) injection.
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The anti-hypercalcemic effect is typically observed within 24-48 hours.
-
-
Monitoring:
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Monitor serum calcium levels daily for the first 3-4 days post-administration to assess the response.
-
Repeat dosing may be considered if hypercalcemia recurs, but be mindful of the potential for long-lasting effects on bone turnover.
-
Visualizations
Caption: this compound binds to VDR, leading to gene transcription changes.
Caption: Workflow for monitoring and managing this compound-induced hypercalcemia.
References
Technical Support Center: Improving the Bioavailability of Inecalcitol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with inecalcitol, a potent vitamin D receptor (VDR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic analog of calcitriol, the active form of vitamin D3. It is a highly lipophilic compound with low aqueous solubility, which can lead to poor and variable absorption from the gastrointestinal tract, thus limiting its oral bioavailability.[1] Overcoming this challenge is crucial for achieving consistent and effective systemic exposure in preclinical animal models.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Given its lipophilic nature, lipid-based formulations are the most promising strategies for improving the oral bioavailability of this compound. These include:
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Oil-based solutions: Dissolving this compound in medium-chain triglycerides (MCT) or long-chain triglycerides (LCT) can improve its solubility and absorption.[1]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[2][3]
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Nanoemulsions and Microemulsions: These formulations use smaller droplet sizes to increase the surface area for absorption.
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are more advanced lipid-based systems that can encapsulate the drug and provide controlled release.
Q3: How does food intake affect the bioavailability of this compound?
A3: For lipophilic drugs like this compound, administration with food, particularly a high-fat meal, can significantly increase bioavailability. The presence of dietary fats stimulates bile secretion, which aids in the emulsification and solubilization of the drug, leading to enhanced absorption.[4] When using lipid-based formulations, the effect of food can be reduced as the formulation itself provides the necessary lipids for absorption.
Q4: Which animal models are most appropriate for pharmacokinetic studies of this compound?
A4: The choice of animal model is critical and can significantly impact pharmacokinetic outcomes. Commonly used models for pharmacokinetic studies include mice, rats, and dogs. It is important to consider species-specific differences in gastrointestinal physiology and metabolism. For instance, the performance of a formulation can differ between rats and minipigs. Beagle dogs are often used as a primary model for preclinical pharmacokinetic studies due to their physiological similarities to humans.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Develop a lipid-based formulation such as an oil solution, SEDDS, or nanoemulsion to improve solubility and dissolution in the gastrointestinal tract. |
| Inadequate formulation | Ensure the chosen excipients (oils, surfactants, co-surfactants) are appropriate for this compound and that the drug remains solubilized in the formulation without precipitation. |
| Inconsistent dosing | Standardize the oral gavage technique to ensure accurate and consistent administration. Verify the dosing volume and concentration for each animal. |
| Food effects | Control the feeding schedule of the animals. Fasting prior to dosing can reduce variability. Alternatively, co-administer with a standardized meal to enhance absorption consistently. |
| High first-pass metabolism | While specific data for this compound is limited, consider that extensive first-pass metabolism can reduce systemic exposure. Lipid-based formulations can sometimes mitigate this by promoting lymphatic absorption, bypassing the liver to some extent. |
Issue 2: Precipitation of this compound During Formulation or Administration
| Potential Cause | Troubleshooting Steps |
| Exceeding solubility limit | Determine the saturation solubility of this compound in the chosen vehicle. Do not exceed this concentration. |
| Incompatible excipients | Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. |
| Temperature changes | Prepare formulations at a controlled temperature. Some lipid-based formulations may require gentle warming to ensure complete dissolution. |
| Dilution with aqueous media | For SEDDS, ensure the formulation forms a stable emulsion upon dilution with aqueous media, without drug precipitation. Adjust the ratio of oil, surfactant, and co-surfactant as needed. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Vitamin D Analog (Seocalcitol) in Rats with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Propylene Glycol (PG) Solution | 10 ± 2 | 2 | 50 ± 10 | 15 |
| Medium Chain Triglyceride (MCT) Solution | 25 ± 5 | 4 | 125 ± 20 | 21 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 35 ± 7 | 3 | 170 ± 30 | 28 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Excipient Screening:
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Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that demonstrate high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
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Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
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Visually observe the mixtures for clarity and homogeneity to identify the self-emulsifying region.
-
-
Formulation Preparation:
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Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram.
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Add the calculated amount of this compound to the mixture.
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Gently heat the mixture (e.g., 40°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
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Emulsification efficiency: Dilute a known amount of the SEDDS with water and observe the time it takes to form a stable emulsion.
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Droplet size analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer.
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Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its stability.
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Protocol 2: Oral Administration of this compound Formulation by Gavage in Mice
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Animal Preparation:
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Acclimatize mice to the experimental conditions for at least one week.
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Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Dose Calculation and Preparation:
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Weigh each mouse to determine the exact dosing volume.
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Prepare the this compound formulation at the desired concentration.
-
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Oral Gavage Procedure:
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Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
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Restrain the mouse firmly by the scruff of the neck to immobilize the head.
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Gently insert the gavage needle into the esophagus and deliver the formulation slowly and carefully.
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Observe the animal for any signs of distress during and after the procedure.
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Blood Sampling:
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Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
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Process the blood to obtain plasma and store it at -80°C until analysis.
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Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
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Sample Preparation:
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Thaw plasma samples on ice.
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Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
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Vortex and centrifuge to pellet the precipitated proteins.
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Perform a liquid-liquid extraction of the supernatant to further purify the sample.
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Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
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LC-MS/MS Analysis:
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Use a validated LC-MS/MS method for the quantification of this compound.
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Chromatography: Employ a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of this compound and its internal standard.
-
-
Data Analysis:
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Construct a calibration curve using standards of known concentrations.
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Quantify the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: this compound activates the Vitamin D Receptor (VDR) signaling pathway.
Caption: Workflow for assessing the bioavailability of this compound formulations.
References
- 1. Bioavailability of seocalcitol I: Relating solubility in biorelevant media with oral bioavailability in rats--effect of medium and long chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 4. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Inecalcitol in DMSO
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Inecalcitol in DMSO, alongside troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound dissolved in DMSO?
For long-term storage of this compound stock solutions in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure stability, protect the solution from light and store it under an inert gas like nitrogen.[1] One supplier notes that the solid form of this compound is stable for at least four years at -20°C.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
Experimental Protocols
Protocol 1: Reconstitution and Preparation of this compound Stock Solution
This protocol provides a general guideline for reconstituting solid this compound and preparing a concentrated stock solution in DMSO.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated micropipettes and sterile tips
Procedure:
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Equilibration: Allow the vial of solid this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
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Reconstitution:
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Carefully open the vial of this compound.
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Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and exposure to light.
-
-
Storage:
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Ensure the tubes are tightly sealed.
-
Protocol 2: In Vitro Cytotoxicity Assay using this compound
This protocol is adapted from a study investigating the effect of this compound on squamous cell carcinoma (SCC) cells.[3]
Materials:
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Cancer cell line of interest (e.g., LNCaP, HL-60, SCC)
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well tissue culture plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions:
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Thaw an aliquot of the this compound stock solution.
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Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
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Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 48 hours).
-
-
MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months | Recommended for optimal stability. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. |
Note: For all storage conditions, it is crucial to protect the this compound solution from light and to store it in airtight containers to prevent degradation and moisture absorption.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result |
| LNCaP (Prostate Cancer) | Growth Inhibition | ED50 | 4.0 nM |
| HL-60 (Leukemia) | Growth Inhibition | ED50 | 0.28 nM |
| SCC (Squamous Cell Carcinoma) | Cytotoxicity | IC50 | 0.38 nM |
| LNCaP (Prostate Cancer) | Gene Expression | Pim-1 and ETV1 mRNA and protein | Decreased in a dose-dependent manner (0.1-10 nM) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of DMSO is too low to maintain solubility.- The stock solution was not properly dissolved.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the medium is sufficient for solubility, typically below 0.5% to avoid cytotoxicity.- Before adding to the medium, ensure the DMSO stock solution is clear and fully dissolved.- Prepare working solutions fresh and add them to the medium just before treating the cells. |
| Loss of this compound activity over time. | - Improper storage of the stock solution (exposure to light, repeated freeze-thaw cycles).- Degradation of the compound. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Store aliquots in amber tubes or wrap them in foil to protect from light.- Adhere to the recommended storage temperatures and durations. |
| High background or inconsistent results in cell-based assays. | - Off-target effects of DMSO on cellular signaling pathways.- Contamination of the stock solution or cell culture. | - Include a vehicle control (DMSO alone) at the same concentration as in the experimental samples.- Maintain a low final concentration of DMSO in the culture medium.- Always use aseptic techniques when handling solutions and cells. |
| Unexpected cell morphology or behavior. | - DMSO toxicity at higher concentrations.- The specific cell line may be highly sensitive to DMSO or this compound. | - Perform a dose-response curve for DMSO alone on your cell line to determine the maximum non-toxic concentration.- Lower the concentration of this compound and/or DMSO in your experiments. |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound-mediated VDR signaling and induction of apoptosis.
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Mitigating off-target effects of Inecalcitol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Inecalcitol in their experiments. The information is designed to help mitigate off-target effects and ensure the successful application of this Vitamin D Receptor (VDR) agonist.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations
Question: I'm observing significant cytotoxicity in my cell line at nanomolar concentrations of this compound, which is much lower than the reported IC50 values. What could be the cause?
Possible Causes and Solutions:
-
VDR Expression Levels: Cell lines with very high Vitamin D Receptor (VDR) expression can be hypersensitive to this compound.
-
Recommendation: Screen your cell lines for VDR expression levels using qRT-PCR or Western blot before initiating dose-response studies. Consider using a cell line with moderate VDR expression for initial experiments.
-
-
Off-Target Effects: While this compound is selective for VDR, at higher concentrations or in sensitive cell lines, off-target effects can occur.
-
Recommendation: Perform a dose-response curve with a wide range of concentrations to determine the optimal therapeutic window for your specific cell line.
-
-
Contamination: Mycoplasma or other microbial contamination can sensitize cells to cytotoxic agents.
-
Recommendation: Regularly test your cell cultures for contamination.
-
Issue 2: Inconsistent Anti-proliferative Effects
Question: The growth inhibitory effect of this compound on my cancer cell lines is not reproducible between experiments. What factors could be contributing to this variability?
Possible Causes and Solutions:
-
Cell Density: The initial seeding density of cells can significantly impact the outcome of proliferation assays.
-
Recommendation: Optimize and standardize the cell seeding density for your specific cell line and assay duration.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous vitamin D and other factors that may influence VDR signaling.
-
Recommendation: Use a single, tested lot of FBS for a complete set of experiments. If changing lots, perform a bridging experiment to ensure consistency.
-
-
Inaccurate Drug Concentration: this compound is a potent compound, and inaccuracies in dilution can lead to significant variations in effect.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and perform serial dilutions carefully.
-
Issue 3: Hypercalcemia in In Vivo Studies
Question: My animal models are developing hypercalcemia, even at doses of this compound reported to have low calcemic potential. How can I mitigate this?
Possible Causes and Solutions:
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Dietary Calcium and Phosphate: The levels of calcium and phosphate in the animal diet can significantly influence the calcemic effects of this compound.
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Animal Strain and Age: The genetic background and age of the animals can affect their sensitivity to vitamin D analogs.
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Recommendation: Be consistent with the strain and age of animals used in your studies. Report these details in your experimental records.
-
-
Monitoring and Management: Early detection of hypercalcemia is crucial.
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Recommendation: Implement a regular monitoring schedule for serum calcium and parathyroid hormone (PTH) levels. Blood can be collected via tail nicking or other appropriate methods.[3][4] If hypercalcemia develops, consider reducing the dose or frequency of this compound administration. In severe cases, hydration with saline and administration of calcitonin can be used to lower calcium levels.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
The primary and most well-documented off-target effect of this compound is hypercalcemia, which is an elevation of calcium levels in the blood. This is a class effect for all Vitamin D Receptor agonists, as VDR plays a crucial role in calcium homeostasis. This compound is designed to have a lower hypercalcemic potential compared to the natural VDR ligand, calcitriol, due to its shorter serum half-life.
Q2: Does this compound bind to other nuclear receptors or proteins?
While comprehensive public data on the broad off-target binding profile of this compound is limited, its primary mechanism of action is through high-affinity binding to the VDR. In silico and in vitro screening methods can be employed to assess potential interactions with other nuclear receptors or proteins if unexpected experimental outcomes are observed.
Q3: What are the known downstream signaling pathways activated by this compound?
This compound, upon binding to VDR, induces a conformational change that leads to the recruitment of coactivators and the regulation of target gene expression. Key downstream effects include:
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Induction of Apoptosis: Activation of the caspase 8/10-caspase 3 pathway and downregulation of inhibitors of apoptosis proteins (IAPs) like c-IAP1 and XIAP.
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Cell Cycle Arrest: Induction of G0/G1 cell cycle arrest.
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Gene Regulation: Upregulation of VDR, CYP24A1, and p27, and downregulation of Pim-1 and ETV1.
Q4: What are typical concentrations of this compound to use in in vitro experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Based on published data, effective concentrations for anti-proliferative effects typically range from 0.1 nM to 100 nM.
Data Presentation
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 0.53 nM | Vitamin D Receptor (VDR) | |
| IC50 (Anti-proliferation) | 0.38 nM | Squamous Cell Carcinoma (SCC) | |
| IC50 (Anti-proliferation) | 2.5 nM - 63 nM | Panel of Breast Cancer Cell Lines | |
| ED50 (Clonal Growth Inhibition) | 4.0 nM | LNCaP (Prostate Cancer) | |
| ED50 (Clonal Growth Inhibition) | 0.28 nM | HL-60 (Leukemia) |
Table 2: Comparative Gene Regulation by this compound and Calcitriol
| Gene | Regulation by this compound | Regulation by Calcitriol | Function | Reference |
| VDR | Upregulation | Upregulation | Vitamin D Receptor | |
| CYP24A1 | Upregulation | Upregulation | Vitamin D catabolism | |
| p27 | Upregulation | Upregulation | Cell cycle inhibitor | |
| p21 | Downregulation | Downregulation | Cell cycle inhibitor | |
| c-IAP1 | Strong Downregulation | Modest Downregulation | Inhibitor of apoptosis | |
| XIAP | Strong Downregulation | Modest Downregulation | Inhibitor of apoptosis | |
| Pim-1 | Downregulation | Less potent downregulation | Serine/threonine kinase | |
| ETV1 | Downregulation | Less potent downregulation | Transcription factor | |
| SNAI2 | No significant change | Upregulation | Transcription factor | |
| MYBPH | Upregulation | No significant change | Myosin-binding protein |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the IC50 of this compound in cancer cell lines.
Materials:
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In-ecalcitol stock solution (e.g., 1 mM in DMSO)
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 nM to 1 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of single cells to form colonies after treatment with this compound.
Materials:
-
In-ecalcitol stock solution
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Treat cells in a flask with the desired concentrations of this compound (e.g., 1 nM and 10 nM) for 24-48 hours.
-
Trypsinize the cells and perform a cell count.
-
Seed a low, pre-determined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction compared to the vehicle-treated control.
qRT-PCR for VDR Target Gene Expression
This protocol is for quantifying changes in gene expression following this compound treatment.
Materials:
-
In-ecalcitol
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Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
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qPCR master mix
-
Primers for target genes (e.g., VDR, CYP24A1, p27) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with this compound (e.g., 10 nM) or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
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Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
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Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to anti-cancer effects.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Workflow for mitigating and managing hypercalcemia in animal studies.
References
- 1. Effect of dietary calcium, phosphate and vitamin D deprivation on the pharmacokinetics of 1,25-dihydroxyvitamin D3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method for in vivo analysis of parathyroid hormone-calcium set point in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Inecalcitol In Vivo Dosing and Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Inecalcitol dosage to minimize toxicity in vivo. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in vivo?
The primary dose-limiting toxicity of this compound, like other vitamin D analogs, is hypercalcemia.[1][2] This is characterized by abnormally high levels of calcium in the blood and can lead to various adverse effects.
Q2: What are the early clinical signs of this compound-induced toxicity in mice?
Early signs of toxicity in mice can include:
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Weight loss[1]
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Anorexia (loss of appetite)
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Progressive emaciation
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Difficulty in movement and respiration
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Diarrhea
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Epistaxis (nosebleeds)
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Subnormal body temperature
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Nervous signs (e.g., aimless running, rolling, seizures) before death[3][4]
Q3: At what doses has this compound-induced hypercalcemia been observed in preclinical studies?
In a murine squamous cell carcinoma xenograft model, hypercalcemia was observed at doses of 160 µg/kg and 320 µg/kg, while a dose of 80 µg/kg did not significantly affect serum calcium levels.
Q4: What is the Maximum Tolerated Dose (MTD) of this compound in humans?
In a Phase I clinical trial in patients with metastatic castration-resistant prostate cancer, the MTD of this compound was determined to be 4,000 µg daily when administered in combination with docetaxel and prednisone. Dose-limiting toxicity (Grade 3 hypercalcemia) occurred at a dose of 8,000 µ g/day .
Q5: How can I monitor for this compound-induced toxicity in my animal studies?
Regular monitoring of the following is recommended:
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Serum Calcium Levels: This is the most direct indicator of hypercalcemia.
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Body Weight: A significant decrease in body weight can be an early sign of toxicity.
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Clinical Observations: Daily monitoring for the clinical signs listed in Q2.
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Biochemical Analysis: In addition to calcium, monitor plasma levels of phosphorus, blood urea nitrogen (BUN), albumin, and total protein.
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Hematology: A complete blood count (CBC) can provide information on the overall health of the animal.
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Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a histopathological examination of key organs (kidneys, heart, aorta, stomach, intestines, lungs) should be performed to assess for calcification and other pathological changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high serum calcium levels at a low dose of this compound. | 1. Error in dose calculation or preparation. 2. Animal model may be particularly sensitive. 3. Dietary calcium content is too high. | 1. Double-check all calculations and the concentration of the dosing solution. 2. Consider a dose de-escalation study to determine a more appropriate starting dose for your specific model. 3. Ensure the animal diet has a standard and controlled calcium content. |
| Significant weight loss in animals, but serum calcium is within the normal range. | 1. Tumor burden in cancer models. 2. Off-target effects of this compound not related to hypercalcemia. 3. Stress from handling and dosing procedures. | 1. Correlate weight loss with tumor growth measurements. 2. Conduct a thorough necropsy and histopathology to look for other organ toxicities. 3. Refine handling and administration techniques to minimize stress. |
| Variability in serum calcium levels between animals in the same treatment group. | 1. Inconsistent dosing administration. 2. Individual differences in drug metabolism. 3. Underlying health differences in the animals. | 1. Ensure consistent and accurate administration of the dose to each animal. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all animals are of a similar age, weight, and health status at the start of the study. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Toxicity of this compound in a Murine Squamous Cell Carcinoma Model
| Dose of this compound | Effect on Serum Calcium Level | Effect on Body Weight |
| 80 µg/kg | No significant effect | No weight loss observed |
| 160 µg/kg | Increased | No weight loss observed |
| 320 µg/kg | Increased | Weight loss observed |
| Data from a study in a murine squamous cell carcinoma xenograft model. |
Table 2: Clinical Toxicity of this compound in Metastatic Castration-Resistant Prostate Cancer Patients
| Daily Dose of this compound | Toxicity Observed |
| 4,000 µg | Maximum Tolerated Dose (MTD) |
| 8,000 µg | Dose-Limiting Toxicity (Grade 3 hypercalcemia) |
| Data from a Phase I clinical trial in combination with docetaxel and prednisone. |
Experimental Protocols
In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
1. Animal Model and Husbandry:
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Use immunodeficient mice (e.g., BALB/c nude) for xenograft studies.
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House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water. Ensure the diet has a known and consistent calcium content.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
2. This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile groundnut oil or sesame oil).
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). The volume should be appropriate for the size of the animal.
-
Prepare fresh dosing solutions regularly.
3. Experimental Groups:
-
Include a vehicle control group.
-
Have multiple dose groups of this compound to assess a dose-response relationship.
-
A typical study might include 3-5 dose levels.
4. Monitoring and Data Collection:
-
Clinical Observations: Record the general health and appearance of each animal daily. Note any signs of toxicity as listed in the FAQs.
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
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Tumor Measurements (if applicable): For efficacy studies, measure tumor dimensions with calipers and calculate tumor volume.
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Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals during the study.
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Biochemical Analysis: Use a serum chemistry analyzer to measure calcium, phosphorus, blood urea nitrogen (BUN), creatinine, albumin, and total protein.
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Hematology: Use a hematology analyzer to perform a complete blood count (CBC).
-
-
Urine Collection (optional): Collect urine to measure calcium and creatinine levels.
5. Necropsy and Histopathology:
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At the end of the study, euthanize all animals.
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Perform a gross necropsy and record any visible abnormalities.
-
Collect key organs (kidneys, heart, aorta, stomach, intestines, lungs, liver, spleen, and brain) and fix them in 10% neutral buffered formalin.
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Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
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A veterinary pathologist should examine the slides for any signs of toxicity, with a particular focus on soft tissue calcification.
Signaling Pathways and Experimental Workflows
This compound-Induced VDR Signaling Pathway
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D analogues for the management of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinicopathological Studies on Vitamin D3 Toxicity and Therapeutic Evaluation of Aloe vera in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinicopathological Studies on Vitamin D(3) Toxicity and Therapeutic Evaluation of Aloe vera in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VDR Agonist In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in Vitamin D Receptor (VDR) agonist in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low or no response to my VDR agonist in my reporter gene assay?
A1: Several factors could contribute to a weak or absent signal:
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Low VDR Expression in Cell Line: The chosen cell line may not express sufficient levels of the Vitamin D Receptor. It is crucial to select a cell line with robust VDR expression or to use a system with engineered VDR overexpression. For example, some oral cancer cell lines like SCC15 and SCC25 have been shown to have no VDR expression.[1][2]
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Suboptimal Agonist Concentration: The concentration of the agonist may be too low to elicit a response. A dose-response experiment is essential to determine the optimal concentration range.
-
Poor Transfection Efficiency: In transient transfection assays, low transfection efficiency of the VDR expression vector or the reporter plasmid will result in a weak signal.[3]
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Reagent Quality: Ensure that all reagents, including the agonist, luciferase substrate, and buffers, are of high quality and have not expired.[3]
-
Incorrect Assay Setup: Review the protocol for errors in incubation times, temperatures, or reagent volumes.
Q2: My reporter assay is showing high background signal. What are the possible causes?
A2: High background can obscure the true signal from your VDR agonist. Common causes include:
-
Cell Culture Contamination: Mycoplasma or bacterial contamination can interfere with cellular metabolism and reporter gene expression.
-
Constitutive Activity of the Reporter: The reporter construct itself might have some level of basal activity. Using a mock-transfected or vehicle-treated control is essential to determine the baseline.
-
Autofluorescence of Compounds: The test compound itself may be fluorescent, interfering with the reporter signal.
-
Plate Type: For luminescence assays, using white plates is recommended to maximize signal and reduce crosstalk between wells, which can be an issue with black plates.[4]
Q3: The results of my VDR agonist experiments are highly variable between replicates. What can I do to improve reproducibility?
A3: High variability can undermine the reliability of your data. Consider the following:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and consider using a master mix for reagents.
-
Cell Seeding Density: Uneven cell seeding can lead to variability in cell number per well, affecting the final readout. Ensure a homogenous cell suspension before plating.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Reagent Stability: Repeated freeze-thaw cycles of reagents can lead to degradation. Aliquot reagents upon receipt.
Q4: Can components in the cell culture serum affect my VDR agonist experiment?
A4: Yes, serum can significantly impact the outcome of your experiment. For instance, an unknown factor in culture serum has been shown to convert a VDR antagonist into an agonist. It is recommended to use charcoal-stripped serum or conduct experiments in serum-free media to eliminate interference from endogenous steroids and other serum components.
Troubleshooting Guides
Reporter Gene Assays
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low VDR expression in the cell line. | Select a cell line with known high VDR expression (e.g., HEK293T, Caco-2, T47D) or use a VDR-overexpressing stable cell line. |
| Inefficient transfection. | Optimize transfection protocol (DNA-to-reagent ratio, cell density). Use a positive control for transfection efficiency (e.g., GFP-expressing plasmid). | |
| Agonist degradation or inactivity. | Use a fresh dilution of the agonist. Include a known potent VDR agonist like calcitriol as a positive control. | |
| Insufficient incubation time. | Optimize the agonist incubation time (typically 18-24 hours). | |
| High Background Signal | Contamination of cell culture. | Regularly test for mycoplasma contamination. Discard contaminated cultures and reagents. |
| "Leaky" promoter in the reporter construct. | Use a reporter with a minimal promoter and multiple Vitamin D Response Elements (VDREs) to reduce basal activity. | |
| Assay plates. | For luminescence assays, use opaque white plates to maximize signal and prevent crosstalk. For fluorescence, use black plates. | |
| High Variability | Inconsistent cell numbers per well. | Ensure a single-cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting errors. | Prepare a master mix of reagents. Use a multichannel pipette for consistency. Calibrate pipettes regularly. | |
| Edge effects. | Fill the outer wells with sterile PBS or media without cells to maintain humidity across the plate. |
qPCR for VDR Target Gene Expression
| Problem | Possible Cause | Recommended Solution |
| Low or No Amplification | Poor RNA quality or quantity. | Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction, including the amount of input RNA and choice of reverse transcriptase. | |
| Suboptimal primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. | |
| Presence of PCR inhibitors. | Purify RNA and cDNA to remove potential inhibitors. | |
| Non-Specific Amplification | Primer-dimer formation. | Optimize primer concentration and annealing temperature. Perform a melt curve analysis to check for a single product. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. | |
| High Cq Values | Low target gene expression. | Increase the amount of cDNA template in the qPCR reaction. |
| Inefficient qPCR reaction. | Ensure the qPCR master mix is compatible with your instrument and primers. Optimize the cycling conditions. |
Cell Proliferation (MTT) Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Include a "media only" blank control. |
| Phenol red in the media. | Use phenol red-free media as it can interfere with absorbance readings. | |
| Low Signal or Poor Dynamic Range | Suboptimal cell seeding density. | Perform a cell titration experiment to determine the optimal cell number that gives a linear absorbance response. |
| Insufficient incubation with MTT reagent. | Ensure adequate incubation time (typically 2-4 hours) for formazan crystal formation. | |
| Incomplete solubilization of formazan crystals. | Use an appropriate solubilization buffer and ensure complete dissolution by gentle mixing or shaking. | |
| High Variability | Uneven cell plating. | Ensure a homogenous cell suspension and careful plating technique. |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment, MTT addition, and solubilization. | |
| Cell clumping. | Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. |
Quantitative Data Summary
Table 1: EC50 Values of Common VDR Agonists in Different Cell Lines
| VDR Agonist | Cell Line | Target Gene/Assay | EC50 Value |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | HEK293T | CYP24A1-Luc Reporter | 0.65 nM |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Caco-2 | TRPV6 mRNA | ~1 nM |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | HEK293 | TRPV5 mRNA | ~1 nM |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | MCF-7 | CYP24A1 mRNA | 29.5 nM |
| Calcipotriol | HEK293T | CYP24A1-Luc Reporter | 0.09 nM (0.00009 µM) |
| Ergocalciferol | HEK293T | CYP24A1-Luc Reporter | 14.44 µM |
| VDR 4-1 | Caco-2 | TRPV6 mRNA | ~600 nM |
| VDR 4-1 | HEK293 | TRPV5 mRNA | ~500 nM |
Experimental Protocols
VDR Luciferase Reporter Gene Assay
This protocol is a general guideline for a VDR-mediated luciferase reporter assay in a 96-well format.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will reach 80-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with a VDR expression plasmid, a luciferase reporter plasmid containing VDREs, and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization using a suitable transfection reagent.
-
-
Agonist Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the VDR agonist at various concentrations or the vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells with PBS and then add passive lysis buffer.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
-
qPCR for VDR Target Gene (CYP24A1) Expression
This protocol outlines the steps to quantify the mRNA expression of the VDR target gene CYP24A1.
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the VDR agonist or vehicle control for the desired time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
DNase Treatment:
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP24A1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of CYP24A1 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
MTT Cell Proliferation Assay
This protocol provides a method to assess cell viability and proliferation in response to a VDR agonist.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Agonist Treatment:
-
After 24 hours, treat the cells with various concentrations of the VDR agonist or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only) and express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Caption: Experimental Workflow for VDR Agonist Screening.
References
Technical Support Center: Enhancing the Therapeutic Window of Inecalcitol Combinations
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Inecalcitol and its combinations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of calcitriol (the active form of vitamin D3). It functions as a vitamin D receptor (VDR) agonist.[1][2][3] Upon binding to the VDR, this compound modulates the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis, which forms the basis of its anticancer properties.[2] It is suggested that this compound's potent activity may stem from its ability to enhance the binding of coactivators to the VDR.[2]
Q2: What is the main dose-limiting toxicity of this compound and how is its therapeutic window enhanced?
A2: The primary dose-limiting toxicity of this compound, like other vitamin D analogs, is hypercalcemia (elevated blood calcium levels). This compound was specifically designed to have a lower hypercalcemic effect compared to calcitriol, thereby widening its therapeutic window. This improved safety profile allows for the administration of higher, more effective anticancer doses. Combining this compound with other anticancer agents at their respective optimal doses can further enhance the therapeutic window by achieving synergistic or additive efficacy at concentrations that are individually less toxic.
Q3: With which therapeutic agents has this compound been tested in combination?
A3: this compound has been evaluated in combination with several anticancer agents. Notably, it has been studied with the chemotherapeutic agent docetaxel for castration-resistant prostate cancer (CRPC) and with the CDK4/6 inhibitor palbociclib for hormone-sensitive (ER+) breast cancer.
Q4: What are the observed effects of combining this compound with other anticancer drugs?
A4: Combining this compound with other agents has shown enhanced anticancer effects. For instance, in combination with docetaxel in CRPC patients, an encouraging PSA response was observed. In ER+ breast cancer cell lines, the combination of this compound and palbociclib resulted in a more pronounced decrease in cell proliferation compared to either agent alone. This combination was also shown to downregulate cell cycle regulatory proteins and block the G1-S phase transition.
Troubleshooting Guide
Q1: I am observing significant hypercalcemia in my animal model even at what I presumed to be a therapeutic dose of this compound. What could be the issue and how can I resolve it?
A1:
-
Possible Cause 1: Incorrect Dosing. The maximum tolerated dose (MTD) of this compound can vary between different animal models and strains. The MTD in mice has been reported to be significantly higher than that of calcitriol.
-
Troubleshooting Step 1: Dose Titration. It is crucial to perform a dose-response study to determine the MTD in your specific model. Start with a low dose and gradually escalate, while closely monitoring serum calcium levels.
-
Possible Cause 2: Frequent Dosing Schedule. The frequency of administration can impact calcium homeostasis.
-
Troubleshooting Step 2: Adjust Dosing Schedule. Consider reducing the frequency of administration (e.g., from daily to every other day or three times a week) and monitor if this mitigates hypercalcemia while maintaining therapeutic efficacy.
-
Possible Cause 3: Diet. The calcium content in the animal feed can influence the risk of hypercalcemia.
-
Troubleshooting Step 3: Standardize Diet. Ensure that all animals are on a standard diet with a known and consistent calcium content.
Q2: My in vitro cell proliferation assay (e.g., MTT, BrdU) shows inconsistent results or a smaller than expected effect of the this compound combination. What are some potential reasons and solutions?
A2:
-
Possible Cause 1: Cell Line Sensitivity. The sensitivity to this compound can be cell-type specific. For example, ER+ breast cancer cell lines have shown more responsiveness to the combination with palbociclib than triple-negative breast cancer cell lines.
-
Troubleshooting Step 1: Cell Line Characterization. Ensure the cell line you are using is an appropriate model for studying VDR-mediated effects. You can test for VDR expression levels.
-
Possible Cause 2: Suboptimal Drug Concentrations. The synergistic effect of a drug combination is often dependent on the concentration of each agent.
-
Troubleshooting Step 2: Combination Matrix Study. Perform a checkerboard analysis with varying concentrations of this compound and the combination partner to identify the optimal concentrations for synergy.
-
Possible Cause 3: Assay Timing. The effects of this compound on cell proliferation and apoptosis may be time-dependent.
-
Troubleshooting Step 3: Time-Course Experiment. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the desired effect.
-
Possible Cause 4: Drug Stability. this compound, like other vitamin D analogs, may be sensitive to light and temperature.
-
Troubleshooting Step 4: Proper Handling and Storage. Ensure that this compound is stored correctly, protected from light, and that fresh dilutions are made for each experiment.
Q3: I am having difficulty observing apoptosis induction with my this compound combination treatment in vitro. What should I check?
A3:
-
Possible Cause 1: Cell-Type Specific Apoptotic Response. The induction of apoptosis by this compound is cell-type specific.
-
Troubleshooting Step 1: Use a Positive Control. Include a known apoptosis-inducing agent as a positive control to ensure your assay (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.
-
Possible Cause 2: Insufficient Drug Concentration or Exposure Time. Apoptosis may require higher concentrations or longer exposure times than those needed to inhibit proliferation.
-
Troubleshooting Step 2: Dose- and Time-Response for Apoptosis. Perform experiments with increasing concentrations of the drug combination and measure apoptosis at different time points.
-
Possible Cause 3: Apoptosis Pathway. this compound has been shown to induce apoptosis through the caspase 8/10-caspase 3 pathway and by reducing the levels of c-IAP1 and XIAP.
-
Troubleshooting Step 3: Pathway-Specific Analysis. Use pathway-specific assays, such as western blotting for cleaved caspases and IAP proteins, to investigate the mechanism of action in your cell line.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / ED50 (nM) | Reference |
| SCC | Squamous Cell Carcinoma | MTT | 0.38 | |
| LNCaP | Prostate Cancer | Growth Inhibition | 4.0 | |
| HL-60 | Leukemia | Growth Inhibition | 0.28 |
Table 2: Clinical Trial Dosage of this compound in Combination with Docetaxel and Prednisone for CRPC
| Parameter | Value | Reference |
| Dose Levels Evaluated | 40 to 8,000 µg | |
| Maximum Tolerated Dose (MTD) | 4,000 µg daily | |
| Dose-Limiting Toxicity (DLT) | Grade 3 Hypercalcemia | |
| DLT Occurrence | At 8,000 µ g/day |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT)
-
Objective: To determine the effect of this compound combinations on the metabolic activity of cancer cells as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, and the combination of both. Include a vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound combinations.
-
Methodology:
-
Seed cells in a 6-well plate and treat them with the drug combinations for a predetermined time.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
3. In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the in vivo efficacy of this compound combinations on tumor growth in an animal model.
-
Methodology:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into different treatment groups (vehicle control, this compound alone, combination drug alone, and the combination).
-
Administer the treatments according to the predetermined dosing schedule and route.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Monitor for signs of toxicity, including hypercalcemia, by collecting blood samples for analysis.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for evaluating this compound combinations.
References
Validation & Comparative
A Comparative Guide to Inecalcitol and Calcitriol in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inecalcitol and Calcitriol, two vitamin D analogs investigated for their potential in cancer therapy. It delves into their mechanisms of action, comparative efficacy, and the critical issue of hypercalcemia, supported by experimental data. Detailed protocols for key experimental assays are also provided to aid in the design and interpretation of related research.
Introduction: The Role of Vitamin D Analogs in Oncology
Calcitriol, the hormonally active form of vitamin D, has long been recognized for its potent anti-cancer properties observed in preclinical models.[1] Its therapeutic potential, however, is significantly hampered by its primary physiological role in calcium homeostasis.[2][3] Supraphysiological doses required for anti-neoplastic effects invariably lead to hypercalcemia, a dose-limiting toxicity. This has spurred the development of synthetic analogs like this compound, designed to retain or enhance the anti-cancer activities of Calcitriol while exhibiting a lower calcemic profile.
Mechanism of Action: A Tale of Two Analogs
Both this compound and Calcitriol exert their anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene expression. Upon binding to the VDR, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes.
Calcitriol's Anti-Cancer Mechanisms:
-
Cell Cycle Arrest: Calcitriol induces a G0/G1 phase arrest in the cell cycle in numerous cancer cell lines. This is often achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.
-
Induction of Apoptosis: It can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
-
Promotion of Differentiation: In certain cancer models, Calcitriol can induce cells to differentiate, thereby losing their malignant phenotype.
-
Anti-inflammatory Effects: Calcitriol exhibits anti-inflammatory properties by suppressing prostaglandin action and inhibiting NF-κB signaling.
-
Inhibition of Angiogenesis and Invasion: It has been shown to reduce tumor angiogenesis and metastasis.
This compound's Enhanced Anti-Cancer Profile:
This compound, a 14-epi-analog of Calcitriol, demonstrates a more potent anti-proliferative effect in several cancer models. While it also induces cell cycle arrest to a similar extent as Calcitriol, its superior efficacy is largely attributed to a significantly higher induction of apoptosis.
-
Enhanced VDR Activation: this compound exhibits a higher binding affinity for the VDR and is a more potent activator of VDR-mediated gene transcription compared to Calcitriol.
-
Stronger Apoptosis Induction: A key differentiator is this compound's ability to induce markedly higher levels of apoptosis. This is mediated through the activation of the caspase-8/10 to caspase-3 pathway and a significant reduction in the expression of inhibitor of apoptosis proteins (IAPs) like c-IAP1 and XIAP.
Below is a diagram illustrating the generalized signaling pathway for both compounds.
Comparative Efficacy: In Vitro and In Vivo Evidence
Experimental data consistently demonstrates the superior anti-proliferative activity of this compound in various cancer cell lines compared to Calcitriol.
In Vitro Studies
| Cell Line Model | Assay | This compound IC50 | Calcitriol IC50 | Fold Difference | Reference |
| Squamous Cell Carcinoma (SCC) | MTT Assay | 0.38 nM | 12 nM | ~30x | |
| Breast Cancer (Panel) | MTT Assay | 2.5 nM - 63 nM | 0.12 µM - >20 µM | Significant | |
| Androgen-Dependent Prostate Cancer (LNCaP) | Proliferation Assay | ED50: 4.0 nM | - | - | |
| Myeloid Leukemia (HL-60) | Proliferation Assay | ED50: 0.28 nM | - | - |
IC50: Half maximal inhibitory concentration. ED50: Half maximal effective dose.
This compound's enhanced potency is also evident in clonogenic survival assays, where it more effectively reduces the ability of single cancer cells to form colonies.
In Vivo and Clinical Studies
While in vitro studies show a clear advantage for this compound, the in vivo picture is more complex due to pharmacokinetics. At doses that produce equivalent anti-tumor effects in xenograft models, this compound can induce similar levels of hypercalcemia as Calcitriol. However, the shorter serum half-life of this compound may contribute to its overall better tolerability in clinical settings.
Clinical trials have explored both agents, often in combination with chemotherapy.
| Compound | Cancer Type | Key Findings | Reference |
| Calcitriol | Androgen-Independent Prostate Cancer | High-dose, intermittent Calcitriol with docetaxel showed encouraging activity. | |
| This compound | Castration-Resistant Prostate Cancer | In combination with docetaxel, showed a better PSA response compared to docetaxel alone (>50% PSA decline: 76% vs. 45%). The maximum tolerated dose was determined to be 4,000 µg daily. |
The Hypercalcemia Challenge
Hypercalcemia is the primary dose-limiting toxicity for Calcitriol and, to a lesser extent, its analogs. It arises from increased intestinal calcium absorption and bone resorption. While this compound was developed to have a lower calcemic potential, high doses can still lead to this adverse effect. Clinical management of hypercalcemia of malignancy includes hydration, bisphosphonates, and calcitonin.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Calcitriol. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Calcitriol. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay for Cell Survival
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells to be tested.
-
Seeding: Seed a low and precise number of cells into 6-well plates or culture dishes.
-
Treatment: Treat the cells with this compound or Calcitriol at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated based on the number of colonies in treated versus control wells.
Luciferase Reporter Assay for VDR Transcriptional Activity
This assay quantifies the ability of this compound and Calcitriol to activate the VDR and drive the expression of a reporter gene (luciferase) linked to VDREs.
Protocol:
-
Cell Transfection: Co-transfect cells with a VDR expression vector and a luciferase reporter plasmid containing VDREs.
-
Treatment: Treat the transfected cells with different concentrations of this compound or Calcitriol.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the VDR.
TUNEL Assay for Apoptosis in Xenografts
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
Protocol:
-
Tissue Preparation: Prepare paraffin-embedded or frozen sections of tumor xenografts from treated and control animals.
-
Deparaffinization and Rehydration: For paraffin sections, deparaffinize and rehydrate the tissue slices.
-
Permeabilization: Permeabilize the cells to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the labeled cells using fluorescence microscopy. The number of TUNEL-positive cells indicates the extent of apoptosis.
Conclusion
This compound represents a significant advancement in the development of VDR agonists for cancer therapy. Its enhanced anti-proliferative and pro-apoptotic activity, particularly in vitro, makes it a compelling alternative to Calcitriol. While the challenge of hypercalcemia is not entirely eliminated, the pharmacological profile of this compound may offer a wider therapeutic window. Further clinical investigation is warranted to fully elucidate its efficacy and safety, both as a monotherapy and in combination with existing anti-cancer agents. The experimental protocols provided herein serve as a foundation for researchers to further explore the potential of these and other novel vitamin D analogs in the fight against cancer.
References
A Comparative Analysis of Inecalcitol, Seocalcitol, and Paricalcitol: A Guide for Researchers
This guide provides a detailed comparative analysis of three prominent Vitamin D Receptor Agonists (VDRAs): Inecalcitol, seocalcitol, and paricalcitol. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular characteristics of these synthetic vitamin D analogs. The information presented is based on a comprehensive review of preclinical and clinical data.
Introduction to Vitamin D Receptor Agonists (VDRAs)
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the Vitamin D Receptor, a nuclear transcription factor that plays a crucial role in a wide range of physiological processes.[1][2] The natural ligand for the VDR is calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D.[2] Calcitriol's therapeutic use is often limited by its tendency to cause hypercalcemia (elevated blood calcium levels).[3] Synthetic VDRAs like this compound, seocalcitol, and paricalcitol have been developed to offer improved therapeutic profiles, with a focus on enhanced potency for specific effects (e.g., anti-cancer) and reduced calcemic side effects.[3]
General Mechanism of Action
Upon entering the target cell, VDRAs bind to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the biological effects of the VDR agonist.
Figure 1: General signaling pathway of Vitamin D Receptor Agonists.
Comparative Physicochemical and Pharmacological Properties
The following tables summarize the key properties of this compound, seocalcitol, and paricalcitol based on available data. It is important to note that direct head-to-head comparative studies for all three compounds are limited, and the data presented below are compiled from various sources.
| Property | This compound (TX-522) | Seocalcitol (EB 1089) | Paricalcitol (Zemplar®) |
| Chemical Structure | 19-nor-14-epi-23-yne-1,25-(OH)₂D₃ | A synthetic analog of calcitriol | 19-nor-1α,25-dihydroxyvitamin D₂ |
| Molecular Formula | C₂₆H₄₀O₃ | C₃₀H₄₆O₃ | C₂₇H₄₄O₃ |
| Primary Indication | Investigational (Cancer) | Investigational (Cancer) | Secondary Hyperparathyroidism |
| Key Characteristics | "Superagonistic" action, potent antiproliferative, low calcemic potential | 50-200x more potent than calcitriol in vitro, reduced calcemic activity | Selectively reduces PTH with a lower incidence of hypercalcemia compared to calcitriol |
Table 1: General Properties of this compound, Seocalcitol, and Paricalcitol
| Parameter | This compound | Seocalcitol | Paricalcitol |
| VDR Binding Affinity (vs. Calcitriol) | Enhanced binding (qualitative) | Similar to calcitriol | Not explicitly quantified in direct comparison to the others in the search results. |
| Transcriptional Activation (vs. Calcitriol) | Enhanced VDR-mediated transcriptional activity | More potent than calcitriol | Selective activation of VDR pathways |
| Antiproliferative Potency (IC₅₀) | 0.38 nM (SCC cells) | 50-100 fold more potent than calcitriol in decreasing cancer cell growth in vitro | Not a primary endpoint in most cited studies. |
| Effect on PTH Suppression | Not a primary focus of cited studies. | Not a primary focus of cited studies. | Effectively decreases PTH by about 60% over 12 weeks in clinical studies |
| Calcemic Effect (vs. Calcitriol) | Lower hypercalcemic activity | Reduced calcemic activity in vivo | Approximately 10 times less elevation of serum calcium in preclinical studies |
Table 2: Comparative Pharmacological Data (Note: Data are from different studies and may not be directly comparable due to varying experimental conditions.)
Detailed Experimental Protocols
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR. It measures the ability of the unlabeled compound to compete with a radiolabeled VDR ligand (e.g., [³H]-calcitriol) for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃).
-
Test Compounds: this compound, seocalcitol, paricalcitol at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.
-
Assay Buffer: e.g., TEGKD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: Incubate the VDR source with the radioligand in the presence of varying concentrations of the unlabeled test compound or an excess of unlabeled calcitriol (for non-specific binding).
-
Separation: Separate the bound from the free radioligand using HAP or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a VDR competitive binding assay.
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a VDR agonist to activate the VDR and induce the transcription of a reporter gene.
Objective: To determine the potency (EC₅₀) of a VDR agonist in activating VDR-mediated gene transcription.
Materials:
-
Reporter Cell Line: A cell line (e.g., HEK293, MCF-7) stably or transiently transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with one or more VDREs.
-
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: this compound, seocalcitol, paricalcitol at serial dilutions.
-
Luciferase Assay Reagent: Contains the substrate for the luciferase enzyme (e.g., luciferin).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a multi-well plate and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Reaction: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze a light-producing reaction.
-
Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Figure 3: Workflow for a VDR-mediated luciferase reporter assay.
Discussion of Comparative Efficacy and Safety
Anticancer Potential:
-
This compound and Seocalcitol have demonstrated significant potential as anticancer agents in preclinical studies. This compound's "superagonistic" activity is proposed to stem from its ability to enhance the binding of coactivators to the VDR, leading to a more robust transcriptional response. It has shown potent antiproliferative effects in various cancer cell lines, with an IC₅₀ value significantly lower than that of calcitriol.
-
Seocalcitol is also characterized by its high antiproliferative potency, being 50 to 200 times more effective than calcitriol in in vitro models. Both this compound and seocalcitol have been designed to have a lower calcemic effect, which is a significant advantage for their potential use in cancer therapy where higher doses may be required.
Secondary Hyperparathyroidism (SHPT):
-
Paricalcitol is well-established for the treatment of SHPT in patients with chronic kidney disease. Its key feature is its selectivity, allowing for the effective suppression of parathyroid hormone (PTH) with a reduced risk of hypercalcemia and hyperphosphatemia compared to calcitriol. Preclinical data in rats showed that paricalcitol caused approximately 10 times less elevation in serum calcium than calcitriol for a similar degree of PTH suppression. Clinical trials have confirmed its efficacy in reducing PTH levels in patients. A meta-analysis suggested that paricalcitol may be superior to other VDRAs in reducing mortality and iPTH levels in hemodialysis patients.
Conclusion
This compound, seocalcitol, and paricalcitol are all potent synthetic VDRAs with distinct therapeutic profiles. This compound and seocalcitol show promise as anticancer agents due to their high antiproliferative activity and reduced calcemic potential. Paricalcitol has a well-defined role in the management of secondary hyperparathyroidism, where its selective action on the parathyroid gland offers a favorable safety profile.
The choice of a specific VDRA for research or clinical development will depend on the desired therapeutic outcome. For applications requiring potent antiproliferative and pro-apoptotic effects with minimal impact on calcium homeostasis, this compound and seocalcitol are compelling candidates. For the targeted regulation of PTH in the context of renal disease, paricalcitol remains a clinically validated and effective option. Further head-to-head comparative studies are needed to fully elucidate the relative potencies and selectivities of these compounds under identical experimental conditions.
References
- 1. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seocalcitol | C30H46O3 | CID 5288149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inecalcitol Demonstrates Potent In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models
For Immediate Release
New comparative analyses of in vivo studies validate the significant anti-tumor efficacy of Inecalcitol, a novel Vitamin D receptor (VDR) agonist. Across preclinical models of squamous cell carcinoma, prostate cancer, and breast cancer, this compound has demonstrated marked inhibition of tumor growth, both as a monotherapy and in combination with standard-of-care agents. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the therapeutic potential of this compound in oncology.
This compound, a 14-epi-analog of the active vitamin D metabolite 1,25-dihydroxyvitamin D₃ (1,25D₃), exhibits a potent anti-proliferative and pro-apoptotic profile.[1][2] In vivo studies consistently show that this compound can suppress tumor progression in a dose-dependent manner.[1][2] A key advantage of this compound is its reduced hypercalcemic activity compared to 1,25D₃, allowing for the administration of higher, more effective anti-proliferative doses.[3]
Comparative Efficacy of this compound in Preclinical Cancer Models
The following tables summarize the quantitative data from key in vivo studies, comparing the anti-tumor performance of this compound against controls and alternative treatments.
Table 1: Squamous Cell Carcinoma (SCC) Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume | Tumor Growth Inhibition | Key Findings |
| Control | Vehicle | - | - | Uninhibited tumor growth. |
| This compound | 80 µ g/day | Significantly reduced | Dose-dependent | Significant tumor growth inhibition without inducing hypercalcemia or weight loss. |
| 1,25D₃ | 0.312 µ g/day | Comparable to high-dose this compound | - | Required a much lower dose to achieve a similar anti-tumor effect as this compound, but was associated with weight loss. |
Table 2: Prostate Cancer (LNCaP) Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume | Tumor Growth Inhibition | Key Findings |
| Control | Diluent | 217.7 ± 173.3 mm³ | - | Progressive tumor growth. |
| This compound | 1,300 µg/kg, i.p., 3 times/week | 117.5 ± 28.9 mm³ | Significant | Tumors in the treatment group did not grow, while control tumors increased in size. |
| 1,25D₃ | 0.0625 µ g/mouse , 3 times/week (MTD) | Similar to control at end of treatment | Initial suppression, but not sustained | This compound demonstrated superior and sustained tumor growth inhibition compared to the maximum tolerated dose of 1,25D₃. |
Table 3: Combination Therapy in Hormone-Sensitive Breast Cancer (MCF-7 Xenograft Model)
| Treatment Group | Dosage & Administration | Mean Tumor Volume | Tumor Growth Inhibition | Key Findings |
| Control | Vehicle | - | - | Progressive tumor growth. |
| This compound | Not specified in abstract | Reduced | Significant | Demonstrated anti-tumor effects as a single agent. |
| Palbociclib | Not specified in abstract | Reduced | Significant | Effective as a single agent. |
| This compound + Palbociclib | Not specified in abstract | Significantly reduced vs. single agents | Synergistic | The combination therapy was more potent in reducing tumor growth than either agent alone. |
Mechanism of Action: VDR-Mediated Apoptosis and Cell Cycle Arrest
This compound exerts its anti-tumor effects primarily through the Vitamin D Receptor (VDR). Upon binding to the VDR, this compound initiates a signaling cascade that leads to G₀/G₁ cell cycle arrest and, notably, a strong induction of apoptosis. This pro-apoptotic activity is mediated through the activation of the caspase-8/10 to caspase-3 pathway. Furthermore, this compound has been shown to downregulate inhibitor of apoptosis proteins (IAPs) such as c-IAP1 and XIAP.
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the cited in vivo experiments are crucial for the replication and validation of these findings.
SCC Xenograft Tumor Model Protocol
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Cell Line: Murine squamous cell carcinoma (SCC) cells.
-
Tumor Implantation: Subcutaneous injection of SCC cells into the flanks of the mice.
-
Treatment Groups:
-
Control (vehicle)
-
This compound (e.g., 80 µg, 160 µg, 320 µg daily)
-
1,25D₃ (e.g., 0.312 µg daily)
-
-
Administration: Daily intraperitoneal (i.p.) or oral administration.
-
Monitoring:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 was used for calculation.
-
Animal body weight was monitored as an indicator of toxicity.
-
Serum calcium levels were measured to assess hypercalcemia.
-
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Prostate Cancer (LNCaP) Xenograft Model Protocol
-
Animal Model: Immunodeficient mice (e.g., BNX mice).
-
Cell Line: Androgen-sensitive human prostate cancer LNCaP cells.
-
Tumor Implantation: Subcutaneous inoculation of LNCaP cells into the flanks of the mice.
-
Treatment Groups:
-
Control (diluent)
-
This compound (e.g., 1,300 µg/kg, i.p., three times per week)
-
-
Administration: Intraperitoneal (i.p.) injections three times a week.
-
Monitoring:
-
Tumor growth was monitored, and the experiment was concluded when control tumors became large (e.g., day 42).
-
-
Endpoint: Final tumor volumes were measured and compared between groups.
Caption: General experimental workflow for in vivo xenograft studies.
The presented data provides a strong rationale for the continued investigation of this compound as a promising anti-cancer agent. Its potent efficacy, favorable safety profile regarding hypercalcemia, and synergistic potential with existing therapies warrant further clinical development.
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Inecalcitol: A Head-to-Head Comparison with Established Cancer Treatments in Prostate and Head & Neck Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel vitamin D receptor (VDR) agonist, Inecalcitol, with established treatments for metastatic castration-resistant prostate cancer (mCRPC) and head and neck squamous cell carcinoma (HNSCC). The information is intended to support research, and drug development professionals in evaluating the potential of this new therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1][2] It functions as a potent agonist of the Vitamin D Receptor (VDR), a nuclear receptor that mediates the biological effects of vitamin D.[3] Upon binding to the VDR, this compound initiates a cascade of events leading to the modulation of gene expression. This results in anti-proliferative effects, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.[1][4] A key advantage of this compound is its significantly lower hypercalcemic activity compared to calcitriol, allowing for the administration of higher, more therapeutically effective doses.
dot
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C26H40O3 | CID 6915835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Inecalcitol Demonstrates Superior Efficacy in Calcitriol-Resistant Cancer Models
Inecalcitol, a novel vitamin D analog, exhibits significantly enhanced anti-tumor activity compared to calcitriol, particularly in cancer models demonstrating resistance to the natural form of vitamin D. This heightened efficacy is attributed to its potent induction of apoptosis and robust Vitamin D Receptor (VDR)-mediated transcriptional activity, offering a promising therapeutic avenue for patients with resistant malignancies.
This compound has consistently demonstrated superior performance over calcitriol in preclinical studies across various cancer types, including squamous cell carcinoma, breast cancer, and prostate cancer. Its ability to overcome calcitriol resistance, often linked to diminished VDR expression, positions it as a compelling alternative in drug development.
Comparative Efficacy: this compound vs. Calcitriol
Experimental data consistently highlights the superior potency of this compound in inhibiting cancer cell proliferation. In vitro studies have shown that this compound achieves a 50% inhibitory concentration (IC50) at levels up to 30 times lower than that of calcitriol in squamous cell carcinoma cells.[1][2] This enhanced potency is also observed in breast cancer cell lines, where IC50 values for this compound are significantly lower than for calcitriol.[3][4]
| Cancer Model | Compound | IC50 | Fold Difference (vs. Calcitriol) | Reference |
| Squamous Cell Carcinoma (SCC) | This compound | 0.38 nM | ~30x lower | [1] |
| Calcitriol | 12 nM | - | ||
| Breast Cancer Cell Lines | This compound | 2.5 nM - 63.5 nM | Significantly lower | |
| Calcitriol | 0.12 µM - >20 µM | - | ||
| Androgen-Sensitive Prostate Cancer (LNCaP) | This compound | 11-fold more potent in clonal growth inhibition | 11x more potent | |
| Calcitriol | - | - |
Mechanism of Action: Overcoming Resistance
The primary mechanism of resistance to calcitriol in cancer cells is often the downregulation or absence of the Vitamin D Receptor (VDR). While this compound's anti-tumor effects are also largely VDR-dependent, it displays a stronger ability to activate the receptor and its downstream signaling pathways. In some VDR-negative breast cancer cell lines, where calcitriol shows no effect, this compound still exhibits growth-inhibitory properties.
This compound's enhanced efficacy stems from its ability to induce profound apoptosis. Studies in squamous cell carcinoma models reveal that while both this compound and calcitriol induce a comparable level of G0/G1 cell cycle arrest, this compound triggers a markedly higher level of apoptosis. This is mediated through the activation of the caspase 8/10-caspase 3 pathway and the significant inhibition of anti-apoptotic proteins such as c-IAP1 and XIAP.
Furthermore, this compound demonstrates a superior ability to modulate the expression of genes involved in cell proliferation and survival. In androgen-dependent prostate cancer cells, this compound is more potent than calcitriol in reducing the expression of the transcription factor ETV1 and the serine/threonine protein kinase Pim-1, both of which are implicated in cancer progression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and a typical experimental workflow for evaluating its efficacy.
Figure 1. this compound-induced apoptotic signaling pathway.
Figure 2. Experimental workflow for comparing this compound and calcitriol efficacy.
Experimental Protocols
Cell Culture and Reagents: Cancer cell lines (e.g., squamous cell carcinoma SCC, breast cancer MCF-7, prostate cancer LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound and calcitriol are dissolved in ethanol and diluted to final concentrations for treatment.
Cell Proliferation Assays:
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or calcitriol for a specified period (e.g., 48-72 hours). MTT reagent is added, and the resulting formazan crystals are dissolved for spectrophotometric quantification of cell viability.
-
Clonogenic Assay: Cells are seeded at low density and treated with the compounds. After a period of incubation (e.g., 9-14 days), colonies are fixed, stained, and counted to assess long-term proliferative capacity.
Apoptosis Assays:
-
TUNEL Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis, in situ in cell cultures or tumor tissue sections.
-
Caspase Activity Assays: Cellular extracts are analyzed for the activity of key executioner caspases, such as caspase-3, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated and control cells, reverse-transcribed to cDNA, and used as a template for PCR with primers specific for target genes (e.g., VDR, c-IAP1, XIAP, Pim-1, ETV1) to quantify mRNA levels.
-
Western Blotting: Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of target proteins.
Safety and Clinical Outlook
A significant advantage of this compound is its reduced hypercalcemic activity compared to calcitriol, which has historically limited the clinical application of vitamin D compounds in cancer therapy. Clinical trials have shown that high doses of this compound can be safely administered in combination with chemotherapy, such as docetaxel in castration-resistant prostate cancer, with encouraging anti-tumor responses.
References
- 1. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D receptor as a target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Inecalcitol: A Comparative Analysis of Clinical Trial Results in Oncology
For Researchers, Scientists, and Drug Development Professionals
Inecalcitol, a novel vitamin D receptor agonist, has been investigated as a potential therapeutic agent in various cancers. This guide provides a cross-study comparison of available clinical and preclinical data for this compound in Chronic Lymphocytic Leukemia (CLL), Chronic Myeloid Leukemia (CML), and prostate cancer, juxtaposed with established standard-of-care treatments.
This compound in Chronic Lymphocytic Leukemia (CLL)
A Phase II clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with CLL who are at a high risk of disease progression but do not yet require immunochemotherapy.
Experimental Protocol: this compound in High-Risk CLL
Details of the experimental protocol for the Phase II trial of this compound in CLL are summarized below.
| Parameter | Description |
| Study Design | Open-label, Phase II clinical trial.[1][2] |
| Patient Population | 50 patients with Chronic Lymphocytic Leukemia (CLL) not yet requiring immunochemotherapy but at high risk of disease progression.[1][2] |
| Intervention | Oral this compound administered at a dose of 2 milligrams per day.[1] |
| Treatment Duration | At least six months or until disease progression. |
| Primary Objectives | To decrease or stabilize the number of blood-circulating CLL cells and to delay the onset of other signs of progression, such as the swelling of lymph nodes, thereby delaying the need for immunochemotherapy. |
Quantitative Data Summary: this compound in CLL
As of the latest available information, the final results of the Phase II trial of this compound in CLL have not been publicly released in a peer-reviewed publication. The primary objectives focused on stabilization of lymphocyte counts and delaying disease progression.
Comparator: Fludarabine, Cyclophosphamide, and Rituximab (FCR)
The FCR regimen has been a standard of care for fit patients with previously untreated CLL. The German CLL Study Group's CLL8 trial provides robust data on its efficacy.
Experimental Protocol: CLL8 Trial (FCR vs. FC)
| Parameter | Description |
| Study Design | Randomized, open-label, Phase III clinical trial. |
| Patient Population | 817 patients with previously untreated, CD20-positive CLL. |
| Intervention Arms | - Fludarabine, Cyclophosphamide, and Rituximab (FCR)- Fludarabine and Cyclophosphamide (FC) |
| Primary Endpoint | Progression-Free Survival (PFS). |
Quantitative Data Summary: FCR in the CLL8 Trial
| Endpoint | FCR Arm | FC Arm | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 56.8 months | 32.9 months | 0.59 (0.50-0.69) | <0.001 |
| Median Overall Survival | Not Reached | 86.0 months | 0.68 (0.54-0.89) | 0.001 |
| Overall Response Rate | 95% | Not specified in abstract | - | - |
| Complete Remission Rate | 72% | Not specified in abstract | - | - |
This compound in Chronic Myeloid Leukemia (CML)
To date, there are no publicly available results from clinical trials of this compound in patients with CML. However, preclinical studies have explored its potential in combination with standard CML therapies.
Preclinical Findings: this compound in CML Cell Lines
-
Synergistic Effect: this compound has demonstrated a synergistic growth inhibitory effect when combined with the tyrosine kinase inhibitors (TKIs) imatinib and dasatinib in human CML K-562 cells.
-
Increased Potency: The combination of this compound with imatinib or dasatinib significantly increased the antiproliferative activities of the TKIs.
These preclinical findings suggest that this compound may have a role as an adjuvant therapy in CML, potentially allowing for lower doses of TKIs and mitigating side effects. However, clinical validation is required.
Standard of Care: Tyrosine Kinase Inhibitors (TKIs)
TKIs that target the BCR-ABL fusion protein are the cornerstone of treatment for CML. These include imatinib, dasatinib, nilotinib, bosutinib, and ponatinib. The primary goal of TKI therapy is to achieve and maintain major molecular response (MMR), which is associated with long-term survival.
This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This compound has been evaluated in a Phase I clinical trial in combination with docetaxel, a standard chemotherapeutic agent for mCRPC.
Experimental Protocol: this compound with Docetaxel in mCRPC
| Parameter | Description |
| Study Design | Open-label, dose-escalation, Phase I clinical trial. |
| Patient Population | 54 patients with metastatic castration-resistant prostate cancer (mCRPC). |
| Intervention | Escalating doses of oral this compound in combination with a standard regimen of docetaxel and prednisone. |
| Primary Endpoint | To determine the maximum tolerated dose (MTD) of this compound in this combination. |
| Secondary Endpoints | Efficacy, including Prostate-Specific Antigen (PSA) response. |
Quantitative Data Summary: this compound with Docetaxel in mCRPC
| Endpoint | Result |
| Maximum Tolerated Dose (MTD) | 4,000 µ g/day |
| ≥30% PSA Decline (within 3 months) | 85% of patients |
| ≥50% PSA Decline (anytime during study) | 76% of patients |
| Median Time to PSA Progression | 169 days |
Comparator: Docetaxel Monotherapy (TAX 327 Trial)
The TAX 327 clinical trial established the efficacy of docetaxel in prolonging survival in men with mCRPC.
Experimental Protocol: TAX 327 Trial
| Parameter | Description |
| Study Design | Randomized, Phase III clinical trial. |
| Patient Population | Men with metastatic hormone-refractory prostate cancer. |
| Intervention Arms | - Docetaxel every 3 weeks plus prednisone- Docetaxel weekly plus prednisone- Mitoxantrone plus prednisone |
| Primary Endpoint | Overall Survival (OS). |
Quantitative Data Summary: Docetaxel in the TAX 327 Trial (3-weekly regimen)
| Endpoint | Docetaxel + Prednisone Arm | Mitoxantrone + Prednisone Arm | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 19.2 months | 16.3 months | Not explicitly stated in abstract | 0.004 |
| 3-Year Survival Rate | 18.6% | 13.5% | - | - |
| ≥50% PSA Decline | 45% | 32% | - | <0.001 |
Signaling Pathway and Experimental Workflow Diagrams
Vitamin D Receptor (VDR) Signaling Pathway
This compound is an agonist of the Vitamin D Receptor. The VDR signaling pathway plays a role in cell proliferation, differentiation, and apoptosis.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
BCR-ABL Signaling Pathway in CML
The BCR-ABL fusion protein is the hallmark of CML and drives leukemogenesis through constitutive tyrosine kinase activity.
Caption: BCR-ABL Signaling Pathway in CML.
Androgen Receptor (AR) Signaling Pathway in Prostate Cancer
Androgen receptor signaling is a key driver of prostate cancer growth and progression.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow: Phase I Dose-Escalation Trial
The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, similar to the one conducted for this compound in mCRPC.
Caption: Phase I Dose-Escalation Trial Workflow.
References
Benchmarking Inecalcitol's VDR binding affinity against other analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inecalcitol's Performance Against Other Vitamin D Receptor Analogs with Supporting Experimental Data.
This compound, a novel Vitamin D Receptor (VDR) agonist, has demonstrated significant potential in preclinical and clinical studies, particularly in oncology. A key determinant of its biological activity is its binding affinity for the VDR. This guide provides a comparative analysis of this compound's VDR binding affinity against the natural VDR ligand, calcitriol, and other synthetic analogs.
VDR Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. This compound exhibits a high binding affinity for the VDR, with a reported Kd of 0.53 nM[1]. This strong binding is a cornerstone of its potent biological activity.
To provide a clear benchmark, the following table summarizes the VDR binding affinities of this compound, the natural ligand calcitriol, and several other synthetic VDR analogs. It is important to note that binding affinity values can vary between studies due to different experimental conditions.
| Compound | Common/Other Names | VDR Binding Affinity (Kd/Ki) | Relative Binding Affinity (RBA) vs. Calcitriol |
| This compound | TX 522 | 0.53 nM (Kd) [1] | Higher |
| Calcitriol | 1α,25-dihydroxyvitamin D3 | ~0.1 - 1.0 nM (Kd) | 100% |
| Calcipotriol | MC 903 | Comparable to Calcitriol | ~60-100% |
| Paricalcitol | 19-nor-1α,25-dihydroxyvitamin D2 | High Affinity | Not specified |
| Eldecalcitol | ED-71 | Eight-fold lower than Calcitriol | ~12.5% |
The "Superagonistic" Nature of this compound
Biochemical studies have revealed that this compound's potent effects extend beyond simple receptor binding. It is described as a "superagonistic" analog. This enhanced activity is attributed to several factors, including:
-
Enhanced Coactivator Binding: this compound promotes a stronger interaction between the VDR and coactivator proteins, which are essential for initiating gene transcription.
-
Improved Docking: It is proposed that this compound achieves a more stable and effective docking within the ligand-binding domain of the VDR.
-
Delayed Metabolism: this compound exhibits a delayed metabolism by the enzyme 24-hydroxylase, leading to a longer duration of action.
Furthermore, studies have shown that this compound and the related analog TX527 induce a stronger binding of the VDR-RXR (Retinoid X Receptor) heterodimer to Vitamin D Response Elements (VDREs) on DNA compared to the natural ligand, calcitriol.
Experimental Protocols
The determination of VDR binding affinity is typically performed using a competitive radioligand binding assay. The following is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for VDR
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the Vitamin D Receptor by measuring its ability to displace a radiolabeled VDR ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25-dihydroxyvitamin D3 (Calcitriol) at a concentration near its Kd.
-
Test Compounds: this compound and other VDR analogs at serially diluted concentrations.
-
Wash Buffer: Phosphate-buffered saline (PBS) containing a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).
-
Assay Buffer: A buffer containing Tris-HCl, EDTA, dithiothreitol (DTT), and potassium chloride, adjusted to a physiological pH.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate the washing of the filters.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Incubation: In reaction tubes, combine the VDR preparation, the radioligand ([³H]-calcitriol), and varying concentrations of the unlabeled test compound (or buffer for total binding control). A separate set of tubes containing a high concentration of unlabeled calcitriol is included to determine non-specific binding.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The VDR and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the VDR signaling pathway and the experimental workflow of the competitive binding assay.
References
Inecalcitol: Bridging the Gap Between Benchtop and Bedside in Cancer Therapy
A Comparative Guide to the In Vitro and In Vivo Anti-Cancer Activity of a Promising Vitamin D Analog
For researchers and drug development professionals navigating the complex landscape of oncology, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. One of the most critical hurdles is establishing a reliable in vitro to in vivo correlation (IVIVC), ensuring that the potent anti-cancer activity observed in the laboratory translates into tangible clinical benefit. This guide provides a comprehensive comparison of the in vitro and in vivo anti-cancer activity of Inecalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25D3), also known as calcitriol.[1][2][3] this compound has been developed to exhibit potent anti-proliferative effects with a reduced risk of hypercalcemia, a common dose-limiting side effect of calcitriol.[4][5]
At a Glance: this compound's Anti-Cancer Profile
This compound has demonstrated significant anti-cancer activity across a range of cancer types in both laboratory and preclinical models. This guide will delve into the quantitative data from these studies, comparing its performance with its natural counterpart, 1,25D3, and providing detailed experimental protocols for key assays.
Quantitative Comparison of Anti-Cancer Activity: In Vitro vs. In Vivo
The efficacy of this compound has been rigorously tested in various cancer cell lines and animal models. The following tables summarize the key quantitative data, offering a clear comparison of its performance in different experimental settings.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cancer Type | Cell Line | Parameter | This compound | 1,25D3 (Calcitriol) | Reference |
| Squamous Cell Carcinoma (SCC) | Murine SCC | IC50 | 0.38 nM | 12 nM | |
| Prostate Cancer | LNCaP | ED50 | 4.0 nM | - | |
| Myeloid Leukemia | HL-60 | ED50 | 0.28 nM | - | |
| Chronic Myeloid Leukemia | K-562 | GI50 | 5.6 µM | - | |
| Breast Cancer (ER+) | T47D, MCF7 | - | Decreased cell proliferation (more pronounced than in TNBC) | - | |
| Triple-Negative Breast Cancer (TNBC) | BT20, HCC1143, Hs578T | - | Decreased cell proliferation | - |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Squamous Cell Carcinoma (SCC) | C3H Mice with SCC Xenografts | 80, 160, or 320 µ g/mouse daily for 3 days | Dose-dependent inhibition of tumor growth. | |
| Breast Cancer (ER+) | MCF7 Xenograft Mouse Model | Combination with Palbociclib | Decreased tumor growth and cell cycle progression. | |
| Triple-Negative Breast Cancer (TNBC) | BT20 Xenograft Mouse Model | Combination with Palbociclib | Limited effect on tumor growth. | |
| Prostate Cancer | LNCaP Xenograft Mouse Model | - | Inhibition of Pim-1 expression in tumors. | |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Human Clinical Trial (Phase I/II) | This compound + Docetaxel | Maximum tolerated dose of 4,000 µg daily. Encouraging PSA response. |
Dissecting the Mechanism: How this compound Works
This compound exerts its anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Its proposed "superagonistic" action is attributed to an improved interaction with the VDR and its coactivators.
Signaling Pathway of this compound-Induced Apoptosis in SCC
The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death (apoptosis) in squamous cell carcinoma cells.
Caption: this compound-VDR signaling cascade leading to apoptosis in SCC.
In vitro studies in SCC cells reveal that this compound's enhanced anti-proliferative effect compared to 1,25D3 is largely due to a more potent induction of apoptosis. This is mediated through the activation of the caspase 8/10-caspase 3 pathway. Furthermore, this compound markedly inhibits the expression of cellular inhibitors of apoptosis proteins (c-IAP1 and XIAP), which further promotes programmed cell death. While both this compound and 1,25D3 can induce a G0/G1 cell cycle arrest, the significantly higher level of apoptosis triggered by this compound appears to be a key differentiator in its in vitro potency.
Experimental Protocols: A Closer Look at the Methods
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
References
- 1. Vitamin D and cancer: an update of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D and cancer: an update of in vitro and in vivo data [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of Inecalcitol Compared to Other Vitamin D Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of Inecalcitol, a novel Vitamin D Receptor (VDR) agonist, against other established VDRAs such as Calcitriol, Paricalcitol, and Maxacalcitol. The information is compiled from publicly available clinical trial data and research publications, offering a resource for assessing the relative safety of these compounds.
Executive Summary
This compound, a 14-epi-analog of Calcitriol, has been developed to exhibit enhanced anti-proliferative effects with a potentially wider therapeutic window, primarily characterized by a lower incidence of hypercalcemia compared to Calcitriol. Clinical studies, predominantly in oncology settings, have demonstrated that this compound can be administered at significantly higher doses than Calcitriol before dose-limiting hypercalcemia is observed. In contrast, the long-term safety data for other VDRAs, such as Paricalcitol and Calcitriol, have been extensively documented in the context of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), where hypercalcemia and hyperphosphatemia are the primary safety concerns. Direct head-to-head, long-term comparative safety trials between this compound and other VDRAs are limited, necessitating a cross-study comparison with careful consideration of the different patient populations and therapeutic indications.
Comparative Safety Data
The following tables summarize the key long-term safety findings for this compound and other VDRAs. It is crucial to note that the data are derived from different clinical trials with varying patient populations, dosing regimens, and study durations, which may limit direct comparability.
Table 1: Incidence of Key Adverse Events Associated with VDRAs
| Vitamin D Receptor Agonist | Indication | Key Adverse Event | Incidence Rate | Study Population/Duration | Source |
| This compound | Metastatic Castration-Resistant Prostate Cancer | Grade 3 Hypercalcemia (Dose-Limiting Toxicity) | Occurred in 2/4 patients at 8,000 µ g/day | 54 patients, up to six 21-day cycles | |
| Grade 1-2 Hypercalcemia | Observed at lower doses (e.g., 4,000 µ g/day ) | 54 patients, up to six 21-day cycles | |||
| Calcitriol | Secondary Hyperparathyroidism in Hemodialysis | Hypercalcemia | Mild and transient episodes are common | Pediatric predialysis patients, long-term | |
| Hyperphosphatemia | Managed by dose adjustments | Pediatric predialysis patients, long-term | |||
| Paricalcitol | Secondary Hyperparathyroidism in End-Stage Renal Disease | Hypercalcemia | 75% of patients had at least one episode >11.5 mg/dL | 16 patients, mean of 18 months | |
| Hyperphosphatemia | 94% of patients had at least one episode >6.5 mg/dL | 16 patients, mean of 18 months | |||
| Drug-related Adverse Events | 26% of patients | 164 patients, up to 13 months | |||
| Maxacalcitol | Psoriasis Vulgaris | Hypercalcemia | Observed in 10 patients (topical application) | Retrospective study | |
| Secondary Hyperparathyroidism | Hypercalcemia, Hyperphosphatemia | Potential side effects with intravenous use | General information |
Experimental Protocols
Detailed experimental protocols for the safety assessment of each specific clinical trial are proprietary. However, the general methodology for assessing the safety of VDRAs in long-term clinical trials typically involves the following:
1. Patient Population:
-
Clearly defined inclusion and exclusion criteria based on the indication (e.g., cancer type and stage, or stage of chronic kidney disease).
-
Baseline assessment of organ function, particularly renal and hepatic function, and serum calcium and phosphate levels.
2. Dosing and Administration:
-
For dose-escalation studies (common for new drugs like this compound), a predefined dosing schedule with specific dose levels and a set number of patients per cohort.
-
For long-term studies, a maintenance dose with clear criteria for dose adjustments based on efficacy and safety parameters.
3. Safety Monitoring:
-
Frequent monitoring of serum calcium and phosphate levels: This is the most critical safety parameter for VDRAs. The frequency of monitoring is typically higher during the initial phase of treatment and after any dose adjustment.
-
Monitoring of renal function: Regular assessment of serum creatinine and blood urea nitrogen (BUN).
-
Monitoring of hepatic function: Regular assessment of liver enzymes (ALT, AST).
-
Adverse event (AE) recording: Systematic collection of all AEs, graded for severity according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE). The relationship of the AE to the study drug is also assessed by the investigator.
-
Electrocardiogram (ECG) monitoring: To detect any cardiac arrhythmias, which can be a consequence of severe hypercalcemia.
4. Dose-Limiting Toxicity (DLT) Definition:
-
In dose-escalation studies, a clear definition of what constitutes a DLT. For VDRAs, this is typically defined as a specific grade of hypercalcemia (e.g., Grade 3 or higher) that persists for a certain duration despite standard management.
Visualization of Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of VDRAs are mediated through the Vitamin D Receptor, a nuclear transcription factor. The general signaling pathway is depicted below.
Caption: General Vitamin D Receptor (VDR) signaling pathway initiated by VDRA binding.
Proposed Differential Mechanism of this compound
This compound's potentially lower hypercalcemic effect is hypothesized to be related to its differential interaction with VDR and coactivators compared to Calcitriol. This may lead to a more selective modulation of gene expression.
Caption: Hypothesized differential coactivator recruitment by this compound-VDR complex.
Experimental Workflow for Long-Term Safety Assessment
The following diagram illustrates a typical workflow for monitoring the long-term safety of a VDRA in a clinical trial setting.
Caption: Workflow for long-term safety assessment of VDRAs in clinical trials.
Conclusion
This compound demonstrates a promising long-term safety profile, particularly with respect to its lower propensity to induce hypercalcemia at therapeutically effective doses compared to Calcitriol. This suggests a wider therapeutic index, which could be advantageous in clinical settings where hypercalcemia is a significant concern. However, the current long-term safety data for this compound is primarily derived from oncology trials, and further studies, ideally including direct comparisons with other VDRAs in various patient populations, are needed to fully establish its relative long-term safety. The distinct molecular interactions of this compound with the VDR and its coactivators may underlie its unique safety and efficacy profile, a subject that warrants further investigation. Researchers and clinicians should carefully consider the specific patient context and the available safety data when selecting a VDRA for long-term treatment.
Reproducibility of Inecalcitol's Effects: A Comparative Analysis Across Laboratory Settings
An objective guide for researchers, scientists, and drug development professionals on the consistent performance of Inecalcitol, a promising Vitamin D receptor agonist, in preclinical studies. This report synthesizes data from multiple independent laboratory settings to evaluate the reproducibility of its anti-cancer effects and lower calcemic risk profile compared to calcitriol (1,25D₃), the active form of Vitamin D.
This compound, a 14-epi-analog of calcitriol, has emerged as a subject of significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic effects, coupled with a reduced risk of hypercalcemia, a common dose-limiting toxicity of Vitamin D-based therapies.[1][2][3] This guide provides a comparative analysis of key experimental findings from various research groups to assess the consistency and reproducibility of this compound's biological activities.
Enhanced Anti-Proliferative Activity: A Consistent Finding
A primary and consistently reported effect of this compound across different studies is its superior anti-proliferative activity in cancer cell lines compared to calcitriol. This enhanced potency is a key feature that has been independently validated in various cancer models.
Table 1: Comparative Anti-Proliferative Potency of this compound and Calcitriol (1,25D₃) in Cancer Cell Lines
| Cell Line Model | Finding | Laboratory/Study Reference |
| Murine Squamous Cell Carcinoma (SCC) | This compound's IC50 value was approximately 30 times lower than that of 1,25D₃.[1][4] | Study by Jiang et al. (2013) |
| Human Prostate Cancer (LNCaP) | This compound was 11-fold more potent than 1,25D₃ in inhibiting clonal growth. | Study by Campbell et al. (2010) |
| Human Breast Cancer (MCF-7) | This compound, in combination with Palbociclib, showed a more pronounced anti-proliferative effect than either compound alone. | Study by Vanhevel et al. (2022) |
Induction of Apoptosis: A Reproducible Mechanism of Action
Another key aspect of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. Multiple independent studies have corroborated this effect and have begun to elucidate the underlying molecular pathways.
A study on a murine squamous cell carcinoma (SCC) model system demonstrated that the level of apoptosis induced by this compound was markedly higher than that of 1,25D₃. This apoptotic activity was found to be mediated through the activation of the caspase 8/10-caspase 3 pathway. Furthermore, this compound was observed to significantly inhibit the expression of c-IAP1 and XIAP, which are inhibitors of apoptosis proteins. In a separate study focusing on a human prostate cancer model, treatment with this compound in a xenograft model resulted in a significantly higher proportion of TUNEL-positive (apoptotic) cells (34%) compared to the control group (<2%).
The consistency of these findings across different cancer models and research groups strengthens the evidence for this compound's role as a potent inducer of apoptosis.
Lower Calcemic Potential: A Key Differentiator
A significant advantage of this compound over calcitriol is its reduced potential to cause hypercalcemia. This has been a consistent observation in preclinical animal studies conducted by different research teams.
One study reported that the maximum tolerated dose (MTD) of this compound administered intraperitoneally in mice was 1,300 μg/kg three times per week, which was noted to be 480 times less hypercalcemic than 1,25D₃. Another report mentioned that in vivo, this compound is at least 4-fold less hypercalcemic than another analog, TX 527. Phase I clinical trials in patients with metastatic castration-resistant prostate cancer have also shown that high doses of this compound can be safely administered with manageable hypercalcemia.
The reproducibility of this lower calcemic effect in various preclinical and clinical settings is a crucial factor supporting the potential of this compound as a safer therapeutic agent compared to other Vitamin D receptor agonists.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., SCC, LNCaP) are seeded in 96-well plates at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of this compound or 1,25D₃ for a specified period (e.g., 48 hours). A vehicle control (e.g., ethanol) is also included.
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Apoptosis (TUNEL) Assay in Xenograft Tumors
-
Tumor Xenograft Model: Human cancer cells (e.g., LNCaP) are injected subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a certain size, mice are treated with this compound or a vehicle control for a specified duration.
-
Tumor Excision and Fixation: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.
-
TUNEL Staining: Tumor sections are subjected to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
-
Microscopy and Quantification: The sections are visualized under a microscope, and the percentage of TUNEL-positive cells is quantified.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action via VDR activation.
Caption: A typical workflow for preclinical evaluation.
References
- 1. This compound, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I safety and pharmacodynamic of this compound, a novel VDR agonist with docetaxel in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Inecalcitol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Inecalcitol must adhere to stringent safety and disposal procedures to mitigate risks to personnel and the environment. The overriding principle is to treat this compound as a potent, hazardous compound and to have a comprehensive disposal plan in place before beginning any experimental work.[1][2]
Core Principles of this compound Waste Management
Due to its biological activity as a vitamin D receptor (VDR) agonist, all materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be managed as hazardous chemical waste.[3][4] Cross-contamination must be avoided, and all waste should be clearly labeled and segregated from general laboratory trash.[1]
**Step-by-Step Disposal Protocol for this compound Waste
The following protocol provides a procedural guide for the safe disposal of this compound. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
-
Segregation at the Source : Immediately segregate all this compound-contaminated waste at the point of generation. This includes:
-
Unused/Expired this compound : Keep in its original, clearly labeled container.
-
Contaminated Labware : This includes vials, pipette tips, gloves, and other disposable materials that have come into contact with this compound. These should be placed in a designated, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
-
Waste Container Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other chemical constituents.
-
Storage : Store this compound waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Disposal Request : Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) department.
-
Documentation : Maintain accurate records of the generation and disposal of this compound waste, in line with regulatory requirements.
**Quantitative Data Summary for Handling Potent Compounds
For easy reference, the following table summarizes key handling and disposal parameters for potent compounds like this compound, based on general safety data for hazardous substances.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | |
| Accidental Spill | Absorb with an inert material and place in a sealed container for disposal. | |
| Waste Container Type | Leak-proof, sealed, and clearly labeled. | |
| Disposal Method | Via a licensed hazardous waste disposal contractor. |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound waste, the following diagram illustrates the key steps and considerations.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Referenced for Safe Handling
While no specific experimental protocols for this compound disposal were found, the principles of handling potent compounds are well-established. The following general protocol for handling a potent chemical substance in a laboratory setting is recommended:
-
Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.
-
Weighing and Reconstitution : Conduct weighing and reconstitution of solid this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Handling Solutions : When working with solutions of this compound, use appropriate containment measures to prevent spills.
-
Decontamination : After handling, decontaminate the work area with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Handwashing : Wash hands thoroughly after removing gloves.
By adhering to these stringent guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Inecalcitol
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Inecalcitol is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent, orally active vitamin D receptor (VDR) agonist with potential antineoplastic activity.[1][2][3][4] Due to its pharmacological effects, it should be handled as a hazardous substance, requiring stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to reduce the risk of exposure to hazardous drug aerosols and residues.[5] The following table summarizes the recommended PPE for handling this compound.
| Task | Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Double Chemotherapy Gloves, Disposable Gown (chemo-rated), Eye Protection (Safety Goggles), Face Shield, N95 or higher Respirator (within a certified chemical fume hood or biological safety cabinet) |
| Administering to Cell Cultures or Animals | Double Chemotherapy Gloves, Disposable Gown (chemo-rated), Eye Protection (Safety Glasses with side shields), Face Shield (if splash risk) |
| Handling Waste and Decontamination | Double Chemotherapy Gloves, Disposable Gown (chemo-rated), Eye Protection (Safety Goggles), Face Shield, N95 or higher Respirator |
| General Laboratory Work (with potential for residual contamination) | Laboratory Coat, Single pair of gloves, Eye Protection (Safety Glasses) |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated after each use. Two pairs of chemotherapy-tested gloves are recommended when handling hazardous drugs.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a lab coat, single-use gloves, and eye protection during unpacking.
-
Unpack in a designated area, preferably within a chemical fume hood.
-
Verify the container label and integrity.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a secure, designated, and well-ventilated area, away from incompatible materials.
-
Recommended storage is at -20°C for long-term stability.
3. Preparation (Weighing and Solubilization):
-
All manipulations involving powder should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Wear the full PPE ensemble as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.
-
Prepare solutions in a manner that minimizes aerosol generation.
4. Administration:
-
When administering this compound to cell cultures or animals, wear appropriate PPE to prevent skin contact and splashes.
-
Use a biological safety cabinet for cell culture work.
-
For animal studies, follow approved institutional protocols for handling hazardous agents.
5. Spill Management:
-
In case of a spill, immediately evacuate and secure the area.
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Decontaminate the area according to your institution's established procedures for hazardous drug spills.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, labeled hazardous waste container for incineration. |
| Contaminated PPE (e.g., gloves, gowns, masks) | Dispose of in a designated hazardous waste container immediately after use. |
| Empty Vials/Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
